molecular formula C10H18N2O3 B567141 tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS No. 1245646-80-3

tert-Butyl (6-oxopiperidin-3-yl)carbamate

Cat. No.: B567141
CAS No.: 1245646-80-3
M. Wt: 214.265
InChI Key: KBNSUMIBERIFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (6-oxopiperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-oxopiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSUMIBERIFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725538
Record name tert-Butyl (6-oxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-80-3
Record name tert-Butyl (6-oxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-oxopiperidin-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidone scaffold, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is typically a yellow to off-white solid under standard conditions.[1] Proper storage is recommended at 2-8°C.[1][2] While a specific melting point for the (R)-enantiomer is not widely reported, the racemic mixture melts at 128-130 °C.

PropertyValueSource(s)
IUPAC Name tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamateN/A
CAS Number 1228566-94-6[2][3]
Molecular Formula C₁₀H₁₈N₂O₃[2][3]
Molecular Weight 214.26 g/mol [2][3]
Appearance Yellow to off-white solid[1]
Melting Point 128-130 °C (racemate)N/A
Boiling Point Not availableN/A
Solubility Soluble in many organic solventsN/A
pKa (predicted) 13.5 ± 0.7 (most acidic), 4.5 ± 0.7 (most basic)N/A

Synthesis and Purification

The asymmetric synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is crucial for its application in chiral drug synthesis. Chemoenzymatic methods are often employed to achieve high enantioselectivity.

Representative Chemoenzymatic Synthesis Protocol

A common strategy involves the use of a transaminase biocatalyst for the asymmetric amination of a suitable keto-precursor, followed by spontaneous intramolecular cyclization.

Experimental Protocol:

  • Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. The keto-precursor, such as tert-butyl (1,3-dioxo-1-(piperidin-1-yl)propan-2-yl)carbamate, is added to the buffer.

  • Enzymatic Conversion: A specific (R)-selective transaminase enzyme and a suitable amine donor (e.g., isopropylamine) are added to the reaction mixture. The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) and the pH is maintained.

  • Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate.

G cluster_synthesis Chemoenzymatic Synthesis Workflow start Keto-precursor in Buffer enzyme Add (R)-Transaminase & Amine Donor start->enzyme reaction Controlled Reaction (Temperature & pH) enzyme->reaction monitoring Monitor by HPLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Pure (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate purification->end

Caption: Chemoenzymatic synthesis workflow.

Analytical Methods

The purity and enantiomeric excess of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate are critical for its use in pharmaceutical synthesis. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity. A typical method might involve a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane and isopropanol.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Applications in Drug Development

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors.[2]

Role as a Chiral Building Block

The piperidine ring is a prevalent scaffold in many approved drugs. The chirality at the 3-position of this intermediate is crucial for the specific binding interactions of the final drug molecule with its biological target. The Boc-protected amine and the ketone functionality allow for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

Intermediate in the Synthesis of Niraparib

A prominent example of its application is in the synthesis of Niraparib, a PARP inhibitor used for the treatment of ovarian cancer.[4] The (R)-configured piperidine moiety of the molecule is essential for its pharmacological activity.

G cluster_drug_synthesis Role in Niraparib Synthesis intermediate (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate modification1 Chemical Modifications (e.g., Reductive Amination) intermediate->modification1 coupling Coupling with Indazole Moiety modification1->coupling deprotection Boc Deprotection coupling->deprotection final_drug Niraparib (PARP Inhibitor) deprotection->final_drug

Caption: Role as a key intermediate.

Safety and Handling

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.[5]

Conclusion

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a fundamentally important chiral building block for the synthesis of high-value pharmaceutical compounds. Its stereodefined structure is critical for the efficacy of the final active pharmaceutical ingredients. The chemoenzymatic synthesis routes offer an efficient and environmentally friendly approach to its production. As the demand for enantiomerically pure drugs continues to grow, the importance of such chiral intermediates in the drug development pipeline is set to increase.

References

Chiral Synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for the chiral synthesis of tert-butyl (6-oxopiperidin-3-yl)carbamate, a key building block in the development of various pharmaceutical agents. This document details several distinct and prominent methodologies, including chemoenzymatic synthesis, multi-step synthesis from chiral pool starting materials, and asymmetric catalysis. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to facilitate understanding and replication in a laboratory setting. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, enabling them to select and implement the most suitable synthetic route for their specific needs.

Introduction

The chiral 3-aminopiperidin-2-one scaffold is a privileged structural motif found in a multitude of biologically active molecules and pharmaceutical drugs. The tert-butyl carbamate (Boc) protected derivative, this compound, is a particularly valuable intermediate due to the stability of the Boc protecting group under various reaction conditions and its facile removal under acidic conditions. The precise stereochemical control at the C3 position of the piperidinone ring is often crucial for the desired pharmacological activity, making the development of efficient and robust chiral synthetic routes a significant area of research.

This guide will explore three primary approaches to the chiral synthesis of this important building block:

  • Chemoenzymatic Synthesis: Leveraging the high selectivity of enzymes for asymmetric transformations.

  • Synthesis from L-Glutamic Acid: Utilizing a readily available and inexpensive chiral starting material from the chiral pool.

  • Asymmetric Hydrogenation: Employing chiral metal catalysts to establish the stereocenter with high enantioselectivity.

Each section will provide a detailed experimental protocol, a summary of the quantitative data in a tabular format, and a workflow diagram generated using Graphviz to illustrate the key steps.

Chemoenzymatic Synthesis

The chemoenzymatic approach offers an elegant and highly efficient method for the synthesis of chiral amines and their derivatives. This strategy often involves the use of transaminases, which can stereoselectively introduce an amino group into a prochiral ketone.

A notable example is the synthesis of (R)-N-tert-butoxycarbonyl-3-aminopiperidine, a direct precursor to the target molecule. This method utilizes a transaminase to perform an asymmetric amination of N-Boc-3-piperidone.

Experimental Protocol: Enzymatic Asymmetric Amination

This protocol is adapted from the procedure described in Chinese patent CN103865964A for the synthesis of (R)-N-tert-butoxycarbonyl-3-aminopiperidine.

Materials:

  • N-Boc-3-piperidone

  • Isopropylamine

  • Tris-HCl buffer (0.1 M, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • ω-Transaminase lyophilized powder

  • Pyridoxal phosphate (PLP)

  • Ethyl acetate

  • Hydrochloric acid in ethanol (2 mol/L)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 100 g of isopropylamine in 100 mL of water. Adjust the pH to 8.5 by the dropwise addition of an aqueous HCl solution under an ice-water bath.

  • Add 70 mL of DMSO and dilute the mixture to 700 mL with 0.1 M Tris-HCl buffer (pH 8.5). Preheat the solution to 45°C.

  • In a separate flask, dissolve 50 g of N-Boc-3-piperidone in 200 mL of DMSO.

  • Enzymatic Reaction: Add the N-Boc-3-piperidone solution to the preheated buffer solution. To this mixture, add 1 g of ω-transaminase lyophilized powder and 0.8 g of PLP.

  • Maintain the reaction at 45°C and control the pH at 8.5 by the addition of a 20% isopropylamine solution. The reaction is typically monitored by TLC and is complete within 24 hours.

  • Work-up and Isolation: After the reaction is complete, filter the mixture to remove any solids. Extract the filtrate three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-tert-butoxycarbonyl-3-aminopiperidine as a white solid.

Quantitative Data
ParameterValueReference
Starting MaterialN-Boc-3-piperidone (50 g)CN103865964A
Product(R)-N-tert-butoxycarbonyl-3-aminopiperidineCN103865964A
Yield85.7% (43.1 g)CN103865964A
Enantiomeric Excess (ee)99.3%CN103865964A
Reaction Temperature45°CCN103865964A
Reaction Time24 hoursCN103865964A

Workflow Diagram

chemoenzymatic_synthesis cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Isolation start Start reagents Prepare Buffer and Reagents: - Isopropylamine - Tris-HCl Buffer - DMSO start->reagents substrate Prepare Substrate Solution: - N-Boc-3-piperidone in DMSO reagents->substrate reaction Asymmetric Amination: - Add ω-Transaminase and PLP - Maintain T=45°C, pH=8.5 substrate->reaction filtration Filtration reaction->filtration extraction Ethyl Acetate Extraction filtration->extraction drying Drying and Concentration extraction->drying product Product: (R)-N-Boc-3-aminopiperidine drying->product

Caption: Chemoenzymatic synthesis workflow.

Synthesis from L-Glutamic Acid

The use of readily available chiral molecules as starting materials, often referred to as the "chiral pool" approach, is a classic and effective strategy in asymmetric synthesis. L-Glutamic acid, an inexpensive and naturally occurring amino acid, serves as an excellent starting point for the synthesis of various chiral piperidine derivatives.

This multi-step synthesis involves the transformation of L-glutamic acid into a key diol intermediate, which is then cyclized to form the piperidine ring. While this specific literature example leads to N-substituted piperidines, the intermediate (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate is a crucial precursor that could be further oxidized to the desired lactam.

Experimental Protocol: Multi-step Synthesis from L-Glutamic Acid

This protocol is based on the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (7.5 g) in methanol at 0°C, add thionyl chloride dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the diethyl ester as a salt.

Step 2: N-Boc Protection

  • To a solution of the diethyl ester from Step 1 in dichloromethane at 0°C, add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with water and extract with dichloromethane. Wash the organic layer with aqueous sodium bicarbonate and brine, then dry and concentrate to yield the N-Boc protected diester.

Step 3: Reduction to Diol

  • To a stirred solution of the N-Boc protected diester in methanol at room temperature, add sodium borohydride portion-wise.

  • Stir for 2 hours at room temperature.

  • Quench the reaction by adding 10% aqueous citric acid until the pH is between 5 and 6.

  • Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane to obtain (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 4: Tosylation and Cyclization (Example for N-substituted piperidine)

  • To a solution of the diol in dichloromethane, add p-toluenesulfonyl chloride and a catalytic amount of DMAP to form the di-tosylate.

  • The crude di-tosylate is then reacted with an amine (e.g., cyclohexylamine) to yield the corresponding N-substituted piperidine.

Quantitative Data
StepProductYieldReference
N-Boc Protection(S)-diethyl 2-(tert-butoxycarbonylamino)pentanedioate92%[1]
Reduction to Diol(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate76%[1]

Logical Relationship Diagram

glutamic_acid_synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Intermediate/Product start L-Glutamic Acid esterification Esterification start->esterification diester Diethyl Ester esterification->diester boc_protection N-Boc Protection boc_diester N-Boc Diester boc_protection->boc_diester reduction Reduction to Diol diol Chiral Diol Intermediate reduction->diol cyclization Tosylation & Cyclization piperidine N-Substituted Piperidine cyclization->piperidine diester->boc_protection boc_diester->reduction diol->cyclization

Caption: Synthesis from L-Glutamic Acid.

Asymmetric Catalysis: Ruthenium-Catalyzed Oxidation

The direct oxidation of a protected aminopiperidine to the corresponding lactam is a key transformation to access the target molecule. Ruthenium-based catalysts have been shown to be effective for the oxidation of cyclic amines to lactams. This approach can be integrated into a synthetic sequence starting from a chiral aminopiperidine precursor.

General Experimental Concept

The synthesis would involve the preparation of a chiral N-Boc-3-aminopiperidine, for instance, through the enzymatic method described in Section 2. This chiral intermediate would then be subjected to oxidation.

Conceptual Steps:

  • Synthesis of Chiral Precursor: Prepare enantiomerically pure (R)- or (S)-N-Boc-3-aminopiperidine using an established method (e.g., enzymatic resolution or asymmetric synthesis).

  • Ruthenium-Catalyzed Oxidation:

    • Dissolve the chiral aminopiperidine precursor in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).

    • Add a catalytic amount of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃).

    • Add a stoichiometric co-oxidant, such as sodium periodate (NaIO₄), portion-wise to regenerate the active RuO₄ species.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Quench the reaction (e.g., with isopropanol) and perform a standard aqueous work-up.

    • Purify the crude product by column chromatography to isolate the desired this compound.

Expected Quantitative Parameters (Hypothetical)
ParameterAnticipated Value/Range
Catalyst Loading (RuCl₃)1-5 mol%
Co-oxidant (NaIO₄)2-4 equivalents
Reaction Temperature0°C to room temperature
Reaction Time2-12 hours
YieldModerate to good (40-80%)

Experimental Workflow Diagram

ruthenium_oxidation cluster_precursor Precursor Synthesis cluster_oxidation Ruthenium-Catalyzed Oxidation cluster_workup Work-up and Purification precursor Chiral N-Boc-3-aminopiperidine reaction Oxidation with RuCl₃/NaIO₄ precursor->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up quench->workup purification Column Chromatography workup->purification product tert-Butyl (6-oxopiperidin-3-yl)carbamate purification->product

Caption: Ruthenium-catalyzed oxidation workflow.

Conclusion

This technical guide has outlined several key methodologies for the chiral synthesis of this compound. The chemoenzymatic approach stands out for its exceptional enantioselectivity and mild reaction conditions. The synthesis from L-glutamic acid provides a cost-effective route starting from a readily available chiral building block, although it may require additional steps to achieve the final target. Asymmetric catalysis, particularly oxidation of a chiral aminopiperidine precursor, represents a direct and potentially efficient strategy.

The choice of synthetic route will depend on various factors, including the desired enantiomer, scale of the synthesis, availability of specialized equipment and reagents (such as enzymes or chiral catalysts), and cost considerations. The detailed protocols, quantitative data, and workflow diagrams provided herein are intended to assist researchers and drug development professionals in making an informed decision and in the practical implementation of these synthetic strategies. Further optimization of reaction conditions may be necessary to achieve the desired outcomes in specific laboratory settings.

References

Spectroscopic Analysis of tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of tert-Butyl (6-oxopiperidin-3-yl)carbamate. While a comprehensive search of publicly available scientific databases and literature did not yield specific experimental spectroscopic data for this compound, this document outlines the standard methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are essential for confirming the structure, purity, and physicochemical properties of this and other synthesized organic molecules.

Compound Information

ParameterValue
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol

Spectroscopic Data (Hypothetical)

As explicit experimental data was not located, the following tables are placeholders to illustrate the conventional format for presenting such results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Expected rangess, d, t, q, m#HProton on piperidinyl ring, Boc group

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
Expected rangesCarbons of piperidinyl ring, Boc group, C=O
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Expected rangess, m, w, brN-H, C-H, C=O (amide, carbamate)
Mass Spectrometry (MS)
m/zIon
Calculated[M+H]⁺, [M+Na]⁺, etc.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should ensure complete dissolution and minimal interference with the analyte's signals.

    • To ensure a homogeneous solution, gently vortex or sonicate the mixture in a clean vial.

    • Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the NMR tube should be between 4.0 and 5.0 cm.

    • If required for precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents.

  • Instrumental Analysis :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening. This can be performed manually or automatically.

    • Tune and match the probe to the nucleus of interest (¹H or ¹³C) to ensure optimal signal detection.

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Place a small amount (a few milligrams) of solid this compound into a clean, dry vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.

    • Using a pipette, apply a drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

    • Visually inspect the film; if it is too thin (resulting in weak signals), add another drop of the solution and let it dry. If it is too thick (causing signal saturation), clean the plate and prepare a more dilute solution.

  • Instrumental Analysis :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate to subtract any atmospheric or instrumental interferences.

    • Acquire the IR spectrum of the sample. The typical scanning range is from 4000 to 400 cm⁻¹.

    • Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent, such as methanol or acetonitrile.

    • The solvent should be of high purity to avoid interference from contaminants.

  • Instrumental Analysis (Electrospray Ionization - ESI) :

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

    • In the ESI source, the sample is nebulized and subjected to a high voltage, creating charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases until ions (e.g., protonated molecules [M+H]⁺) are desorbed into the gas phase.

    • The ions are then guided into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Report and Data Archiving Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Spectroscopic Analysis Workflow.

Navigating the Physicochemical Landscape of tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected physicochemical properties based on the general characteristics of its core structures: a piperidinone ring and a tert-butoxycarbonyl (Boc) protected amine. Furthermore, it details standardized experimental protocols for determining solubility and stability, providing a framework for researchers to generate these critical data.

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structure, featuring a lactam within a piperidine ring and a Boc-protected amine, makes it a versatile scaffold for constructing complex molecules. Understanding the solubility and stability of this intermediate is paramount for successful process development, formulation design, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs).

This guide synthesizes the available information and provides generalized protocols and theoretical considerations to aid researchers in handling and characterizing this compound.

Chemical and Physical Properties

A summary of the basic physical and chemical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier data.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₃Supplier Catalogs
Molecular Weight 214.26 g/mol Supplier Catalogs
Appearance Yellow to off-white solidSupplier Catalogs
Storage Conditions 2-8°CSupplier Catalogs

Solubility Profile

Table 2: Predicted and Qualitative Solubility

SolventPredicted SolubilityRationale
Water Sparingly soluble to moderately solubleThe lactam and carbamate groups can participate in hydrogen bonding, but the tert-butyl group adds significant nonpolar character.
Methanol, Ethanol SolublePolar protic solvents are likely to dissolve the compound due to hydrogen bonding capabilities.
Dichloromethane, Chloroform SolubleNon-polar aprotic solvents are expected to be effective due to the overall organic nature of the molecule.
Acetone, Ethyl Acetate SolublePolar aprotic solvents should be suitable for dissolving this compound.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds.
Hexanes, Toluene Sparingly soluble to insolubleThe polarity of the lactam and carbamate functionalities will likely limit solubility in nonpolar hydrocarbon solvents.
Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of this compound is the shake-flask method.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent and temperature.

Stability Profile

The stability of this compound is dictated by its two main functional groups: the lactam (cyclic amide) and the Boc-carbamate.

  • Lactam Ring: The 6-membered lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions, leading to its removal and the formation of the free amine and gaseous byproducts (isobutylene and carbon dioxide). It is generally stable to basic and nucleophilic conditions.

Table 3: Predicted Stability under Forced Degradation Conditions

ConditionPredicted StabilityLikely Degradation Pathway
Acidic (e.g., 0.1 M HCl) UnstableCleavage of the Boc group. Potential for lactam hydrolysis under harsh conditions.
Basic (e.g., 0.1 M NaOH) Moderately StableThe Boc group is expected to be stable. The lactam ring may undergo hydrolysis under elevated temperatures or prolonged exposure.
Oxidative (e.g., 3% H₂O₂) Potentially UnstableThe piperidinone ring may be susceptible to oxidation.
Thermal (e.g., 60-80°C) Likely StableThe compound is a solid with a presumed moderate melting point; significant degradation is not expected under dry heat unless the temperature approaches its decomposition point.
Photolytic (ICH Q1B) Data Not AvailableThe chromophores in the molecule are not expected to be highly susceptible to photolytic degradation, but this should be experimentally confirmed.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Store at room temperature.

    • Thermal Stress: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, following ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples by a stability-indicating HPLC-PDA/MS method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical intermediate like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Method Validation cluster_3 Phase 4: Formal Stability Studies A Procure/Synthesize This compound B Physicochemical Characterization (Appearance, etc.) A->B C Develop Preliminary Analytical Method (HPLC) A->C A->C D Acid Hydrolysis (e.g., 0.1 M HCl) C->D E Base Hydrolysis (e.g., 0.1 M NaOH) C->E F Oxidative Stress (e.g., 3% H2O2) C->F G Thermal Stress (Solid & Solution) C->G H Photolytic Stress (ICH Q1B) C->H I Analyze Stressed Samples (HPLC-PDA/MS) D->I E->I F->I G->I H->I J Identify Degradation Products I->J I->J K Validate Stability- Indicating Method J->K J->K L Long-Term and Accelerated Stability Studies (ICH Q1A) K->L K->L M Establish Shelf-life and Storage Conditions L->M L->M

Caption: Experimental Workflow for Stability Assessment.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a robust framework for researchers to understand its likely physicochemical properties and to design appropriate experiments for its full characterization. The inherent properties of the lactam and Boc-carbamate functionalities suggest that the compound's stability is most challenged by acidic conditions. The provided experimental protocols for solubility and forced degradation studies offer a starting point for generating the necessary data to support drug development activities. Further investigation through the detailed experimental work outlined is highly recommended to establish a comprehensive stability and solubility profile.

The Pivotal Role of tert-Butyl (6-oxopiperidin-3-yl)carbamate in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-oxopiperidin-3-yl)carbamate, a crucial synthetic building block in contemporary medicinal chemistry. We delve into its synthesis, key chemical transformations, and its significant applications in the development of novel therapeutics, with a particular focus on kinase inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by providing detailed experimental protocols, structured data, and clear visualizations of its utility and the biological pathways it helps to target.

Introduction

This compound is a chiral heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its rigid piperidone scaffold, coupled with the versatile Boc-protected amine, makes it an ideal starting material for the synthesis of complex, biologically active molecules. The presence of both a reactive carbonyl group and a modifiable amino group allows for diverse chemical elaborations, enabling the exploration of extensive chemical space in structure-activity relationship (SAR) studies. This building block has been instrumental in the development of several clinical candidates, most notably in the area of kinase inhibition, including inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Physicochemical Properties

A summary of the key physicochemical properties of both the (S)- and (R)-enantiomers of this compound is presented in Table 1.

Property(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamateReference
CAS Number 172913-96-11228566-94-6[1][2]
Molecular Formula C₁₀H₁₈N₂O₃C₁₀H₁₈N₂O₃[1][2]
Molecular Weight 214.26 g/mol 214.26 g/mol [1][2]
Appearance Yellow to off-white solidNot specified[1]
Storage Temperature 2-8°C2-8°C[1][2]

Synthesis of this compound

The enantiomerically pure forms of this compound are crucial for the synthesis of stereospecific drug candidates. A common and efficient synthetic route commences from the readily available chiral starting material, L-glutamic acid. This multi-step synthesis involves the formation of a piperidine ring system followed by functional group manipulations.

Synthetic Workflow

The overall synthetic workflow from L-glutamic acid to (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate is depicted below.

G cluster_0 Synthesis of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate A L-Glutamic Acid B Diesterification A->B  SOCl₂, MeOH C Boc Protection B->C  (Boc)₂O, Base D Reduction to Diol C->D  Reducing Agent (e.g., NaBH₄) E Cyclization D->E  Intramolecular Cyclization F Oxidation E->F  Oxidizing Agent (e.g., PCC, Swern) G (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate F->G

Caption: Synthetic workflow for (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate.

Experimental Protocols

To a suspension of L-glutamic acid (1 equiv.) in methanol, thionyl chloride (2.2 equiv.) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by TLC. The solvent is removed under reduced pressure to yield the dimethyl ester of glutamic acid.

The crude dimethyl ester is dissolved in a suitable solvent (e.g., dichloromethane), and a base such as triethylamine (2 equiv.) is added. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) is then added, and the mixture is stirred at room temperature. Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to afford the N-Boc protected diester.

The N-Boc protected diester is dissolved in a protic solvent like ethanol or methanol and cooled to 0°C. A reducing agent, such as sodium borohydride (excess), is added portion-wise. The reaction is stirred until completion and then quenched carefully with an acid. The product is extracted, and the organic layer is dried and concentrated to yield the corresponding diol.

The diol can be cyclized to the piperidine through a variety of methods, often involving the conversion of the hydroxyl groups to leaving groups (e.g., tosylates or mesylates) followed by intramolecular nucleophilic substitution by the nitrogen of a primary amine introduced after a deprotection/protection sequence. A more direct approach involves a Mitsunobu reaction.

The secondary alcohol of the piperidine ring is oxidized to the corresponding ketone (lactam). This can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC), a Swern oxidation, or Dess-Martin periodinane. The reaction is performed in an appropriate solvent (e.g., dichloromethane) and monitored by TLC. Upon completion, the reaction is worked up to remove the oxidizing agent and byproducts, and the crude product is purified by column chromatography to yield this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of pharmaceutical agents, particularly kinase inhibitors. Its utility is highlighted by its incorporation into the synthetic routes of several clinical candidates.

Key Intermediate in the Synthesis of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway and represents a key therapeutic target for inflammatory diseases. Several IRAK4 inhibitors are in clinical development, and this compound serves as a crucial chiral precursor for some of these molecules. For instance, it is a key building block for the synthesis of the clinical candidate Zimlovisertib (PF-06650833).[3]

The Boc-protected amine of this compound can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine can then be subjected to various coupling reactions. For example, it can undergo reductive amination with an appropriate aldehyde or ketone to introduce substituents at the 3-position, a common strategy in the synthesis of kinase inhibitors.

G cluster_1 Application in IRAK4 Inhibitor Synthesis H This compound I Deprotection H->I  Acid (e.g., TFA) J 3-Amino-piperidin-2-one I->J K Coupling Reaction J->K  Electrophile (e.g., R-X) L Key Intermediate for IRAK4 Inhibitor K->L G cluster_2 IRAK4 Signaling Pathway TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Recruitment TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines Transcription

References

Chemoenzymatic Synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmaceutical agents. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offer a powerful and sustainable strategy for the production of these valuable building blocks. This technical guide provides an in-depth overview of the chemoenzymatic synthesis of tert-butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in the development of various therapeutics.

Introduction to Chemoenzymatic Synthesis of Piperidines

Substituted chiral piperidines are prominent structural motifs in numerous medicinally relevant compounds.[1] Traditional chemical syntheses of these heterocycles can be lengthy and often require complex purification steps to resolve enantiomers. Biocatalysis, leveraging enzymes such as transaminases and lipases, provides an attractive alternative, offering high enantio- and regioselectivity under mild reaction conditions.[1][2]

This guide focuses on a chemoenzymatic strategy centered around the use of a transaminase (ATA) for the key asymmetric amination and subsequent cyclization to form the desired piperidinone ring structure. While the detailed experimental data presented is for the synthesis of a closely related analog, tert-butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate, the principles and methodologies are directly applicable to the synthesis of the title compound.[1]

Synthesis Pathway Overview

The chemoenzymatic synthesis of this compound can be envisioned through a transamination-spontaneous cyclization cascade. A suitable keto-ester precursor undergoes asymmetric amination catalyzed by a transaminase, followed by an intramolecular cyclization to yield the target lactam.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Transformation cluster_cyclization Spontaneous Cyclization Starting_Material Suitable Precursor (e.g., Keto-ester) Transamination Transaminase (ATA) Pyridoxal 5'-phosphate (PLP) Amine Donor Starting_Material->Transamination Intermediate Amino-ester Intermediate Transamination->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final_Product tert-Butyl (6-oxopiperidin-3-yl)carbamate Cyclization->Final_Product

Figure 1: Chemoenzymatic synthesis workflow.

Quantitative Data and Reaction Optimization

The efficiency of the enzymatic step is crucial for the overall success of the synthesis. Key parameters that influence the transaminase-catalyzed reaction include pH, temperature, substrate concentration, and enzyme loading. The following tables summarize the optimization of these parameters for the synthesis of a related methyl-substituted analog, providing a strong starting point for the synthesis of this compound.[1]

Table 1: Effect of pH on Reaction Conversion [1]

pHConversion (%)
10.0~85
10.5~90
11.0>95
11.5~90
12.0~80
Reaction conditions: 10 g/L keto-ester, 5 g/L ATA-002, 2 g/L PLP, 1.0 M i-PrNH2 in 0.1 M KPi buffer for 16 h.

Table 2: Effect of Temperature on Reaction Conversion [1]

Temperature (°C)Conversion (%)
30~75
35~85
40>95
45~90
50~80
Reaction conditions: 10 g/L keto-ester, 5 g/L ATA-002, 2 g/L PLP, 1.0 M i-PrNH2, 0.1 M KPi buffer (pH 11.0) for 16 h.

Table 3: Effect of Substrate Concentration on Reaction Conversion [1]

Substrate Concentration (g/L)Conversion (%)
50>95
100>95
150~90
200~80
250~70
300~60
Reaction conditions: 50 g/L ATA-002, 2 g/L PLP, 1.0 M i-PrNH2, 0.1 M KPi buffer (pH 11.0) for 16 h at 40 °C.

Table 4: Effect of Biocatalyst Loading on Reaction Conversion [1]

Biocatalyst Loading (g/L)Conversion (%)
10~60
20~75
30~85
40~90
50>95
60>95
Reaction conditions: 100 g/L keto-ester, 2 g/L PLP, 1.0 M i-PrNH2, 0.1 M KPi buffer (pH 11.0) for 16 h at 40 °C.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of a closely related compound and can serve as a template for the synthesis of this compound.[1]

General Procedure for Transaminase-Catalyzed Synthesis
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 0.1 M potassium phosphate (KPi) buffer and adjust the pH to 11.0.

  • Reagent Addition: To the buffer, add the keto-ester substrate (e.g., 100 g/L), pyridoxal 5'-phosphate (PLP) (2 g/L), and the amine donor, isopropylamine (i-PrNH₂) (1.0 M).

  • Enzyme Addition: Add the transaminase (e.g., ATA-002, 50 g/L) to the reaction mixture.

  • Incubation: Stir the reaction mixture at 40 °C for 16 hours.

  • Reaction Monitoring: Monitor the conversion of the starting material to the product by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Purification A Prepare 0.1 M KPi Buffer (pH 11.0) B Add Keto-ester, PLP, and i-PrNH₂ A->B C Add Transaminase (ATA) B->C D Incubate at 40°C for 16h C->D E Monitor Conversion (HPLC/GC) D->E F Work-up: Extraction & Drying E->F G Purification: Column Chromatography F->G H Final Product G->H

Figure 2: Experimental workflow for enzymatic synthesis.

Conclusion

The chemoenzymatic synthesis of this compound using a transaminase-catalyzed cascade represents a highly efficient and stereoselective approach. The optimization of reaction parameters such as pH, temperature, and substrate and enzyme concentrations is critical to achieving high conversion and yield. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement this powerful synthetic strategy for the production of valuable chiral piperidinone intermediates. This approach not only offers excellent selectivity but also aligns with the principles of green chemistry by utilizing biocatalysts under mild conditions.

References

tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-oxopiperidin-3-yl)carbamate is a pivotal chiral building block in medicinal chemistry, playing a crucial role as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid piperidinone scaffold combined with the versatile Boc-protected amine functionality makes it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of IRAK4 inhibitors.

Chemical Identification and Properties

This compound exists as a racemic mixture and as individual enantiomers. The stereochemistry at the 3-position of the piperidinone ring is a critical determinant of its biological activity in the final drug molecule.

Compound Name CAS Number Chirality Molecular Formula Molecular Weight ( g/mol )
This compound1245646-80-3[1]RacemicC₁₀H₁₈N₂O₃214.26
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate172913-96-1[2](S)-enantiomerC₁₀H₁₈N₂O₃214.26
(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate1228566-94-6[3][4](R)-enantiomerC₁₀H₁₈N₂O₃214.26

Physicochemical Properties (Predicted):

Property Value
XLogP30.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass214.131742 g/mol
Monoisotopic Mass214.131742 g/mol
Topological Polar Surface Area67.4 Ų
Heavy Atom Count15

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available chiral precursors like glutamic acid or through the resolution of a racemic mixture. Below are representative experimental protocols.

Protocol 1: Synthesis of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate from L-Glutamic Acid

This multi-step synthesis utilizes the chiral pool starting from natural L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (1 equivalent) in methanol, add thionyl chloride (2.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride.

Step 2: Boc-Protection of Dimethyl L-glutamate

  • Dissolve dimethyl L-glutamate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add triethylamine (2.2 equivalents) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected dimethyl L-glutamate.

Step 3: Reduction of the Diester to a Diol

  • To a solution of the Boc-protected diester (1 equivalent) in ethanol, add sodium borohydride (4 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding diol.

Step 4: Cyclization to form the Piperidinone Ring

  • The diol can be converted to a diamine via a two-step process involving mesylation followed by displacement with sodium azide and subsequent reduction.

  • Alternatively, a more direct cyclization can be achieved under specific conditions, though this often requires optimization. A common method involves selective protection of one hydroxyl group, oxidation of the other to a carboxylic acid, and subsequent lactamization.

Step 5: Final Boc-protection of the Piperidinone

  • The resulting 5-aminopiperidin-2-one is then protected with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane to yield the final product, (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate.

Protocol 2: Synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate from a Racemic Precursor

This approach involves the synthesis of a racemic intermediate followed by chiral resolution. A closely related synthesis for (R)-3-Boc-aminopiperidine is detailed in patent CN105130879A, which can be adapted.[5]

Step 1: Synthesis of Racemic N-Cbz-3-piperidinecarboxylic acid

  • Start with commercially available 3-piperidinecarboxylic acid.

  • Protect the piperidine nitrogen with a carboxybenzyl (Cbz) group using benzyl chloroformate under basic conditions.

Step 2: Chiral Resolution

  • Dissolve the racemic N-Cbz-3-piperidinecarboxylic acid in a suitable solvent like methanol.

  • Add a chiral resolving agent, such as (R)-phenylethylamine, to form diastereomeric salts.

  • Separate the diastereomers by fractional crystallization.

  • Acidify the desired diastereomeric salt to recover the enantiomerically pure (R)-N-Cbz-3-piperidinecarboxylic acid.

Step 3: Amidation

  • Convert the carboxylic acid to the corresponding amide by reaction with ammonia or a suitable ammonia source, often using a coupling agent like EDC/HOBt.

Step 4: Hofmann Rearrangement

  • Subject the amide to a Hofmann rearrangement to yield the corresponding amine with one less carbon.

Step 5: Boc Protection

  • Protect the resulting amine with di-tert-butyl dicarbonate to give (R)-N-Cbz-3-(Boc-amino)piperidine.

Step 6: Deprotection and Lactam Formation

  • Remove the Cbz group by hydrogenolysis.

  • The resulting intermediate can then be cyclized to form the 6-oxopiperidinone ring, followed by any necessary purification steps.

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 500 MHz) δ (ppm):

  • 8.0-9.0: Broad singlet, 1H (NH of carbamate)

  • 6.0-7.0: Broad singlet, 1H (NH of lactam)

  • 3.5-4.2: Multiplet, 1H (CH-N-Boc)

  • 3.0-3.5: Multiplet, 2H (CH₂ adjacent to lactam NH)

  • 1.8-2.5: Multiplets, 4H (piperidine ring CH₂)

  • 1.45: Singlet, 9H (tert-butyl)

Expected ¹³C NMR (CDCl₃, 125 MHz) δ (ppm):

  • 170-175: C=O (lactam)

  • 155-157: C=O (carbamate)

  • 79-81: Quaternary C (tert-butyl)

  • 45-55: CH-N-Boc

  • 40-50: CH₂ adjacent to lactam NH

  • 20-35: Piperidine ring CH₂

  • 28.4: CH₃ (tert-butyl)

Application in Drug Development: IRAK4 Inhibitors

This compound, particularly its chiral forms, is a valuable intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[6] IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.

The piperidinone moiety of the carbamate serves as a key structural element that can be further elaborated to interact with the active site of the IRAK4 enzyme. The Boc-protected amine provides a handle for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.

One notable example is the development of PF-06650833, a potent and selective IRAK4 inhibitor that has undergone clinical investigation.[7][8][9][10] While the exact synthetic route for PF-06650833 using this specific intermediate is proprietary, the structural motifs present in such inhibitors highlight the importance of chiral piperidinone building blocks.

IRAK4 Signaling Pathway and Inhibition

The IRAK4 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs). This leads to the recruitment of adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response.

Inhibitors of IRAK4, synthesized using intermediates like this compound, block the kinase activity of IRAK4, thereby preventing the downstream signaling cascade and suppressing the inflammatory response.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation AP1 AP-1 MAPK->AP1 AP1->Inflammation Inhibitor IRAK4 Inhibitor (e.g., PF-06650833) Inhibitor->IRAK4 Kinase_Inhibitor_Synthesis_Workflow Start tert-Butyl (6-oxopiperidin-3-yl)carbamate Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Modification Further Functionalization (e.g., amidation, alkylation) Coupling->Modification Deprotection Boc Deprotection (e.g., TFA, HCl) Modification->Deprotection Final_Coupling Final Moiety Attachment Deprotection->Final_Coupling Purification Purification (e.g., HPLC, Crystallization) Final_Coupling->Purification Final_Product Final Kinase Inhibitor Purification->Final_Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (6-oxopiperidin-3-yl)carbamate and its derivatives are versatile building blocks in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The piperidine scaffold is a common feature in many clinically successful kinase inhibitors, offering a three-dimensional structure that can be functionalized to achieve high-affinity binding to the kinase active site. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors, utilizing this key intermediate.

Key Applications

The primary application of this compound in this context is as a chiral precursor for introducing a substituted piperidine moiety into the final kinase inhibitor structure. This is exemplified in the synthesis of novel BTK inhibitors, a critical target in B-cell malignancies and autoimmune diseases.[1][2]

Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[3][4][5] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of events leading to B-cell proliferation, differentiation, and survival.[3][6][7] Dysregulation of this pathway is implicated in various B-cell cancers.[2]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Proliferation B-cell Proliferation, Differentiation, Survival IP3->Proliferation leads to DAG->Proliferation leads to Inhibitor BTK Inhibitor (e.g., Compound 10j) Inhibitor->BTK inhibits

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized using derivatives of this compound.

Compound IDTarget KinaseIC50 (nM)Reference
10d BTK0.5[2]
10i BTK0.5[2]
10j BTK0.4[2]
10j JAK372.6[2]
AVL-292 BTK0.6[2]
Ibrutinib BTK0.3[2]

Experimental Protocols

The synthesis of potent BTK inhibitors often involves a multi-step process. The following protocols outline key synthetic transformations.

Protocol 1: Synthesis of N,9-diphenyl-9H-purin-2-amine Derivatives (General Scheme)

This protocol describes the general synthetic route for preparing the core scaffold of potent BTK inhibitors.

Synthesis_Workflow cluster_0 Scaffold Synthesis Start 2,4-dichloro- 5-nitropyrimidine Step1 Nucleophilic Substitution (ArNH2, DIPEA) Start->Step1 Intermediate1 2-chloro-4-arylamino- 5-nitropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (Ar'NH2, DIPEA) Intermediate1->Step2 Intermediate2 2,4-diarylamino- 5-nitropyrimidine Step2->Intermediate2 Step3 Boc Deprotection (TFA) Intermediate2->Step3 Intermediate3 Free Amine Step3->Intermediate3 Step4 Acryloylation (Acryloyl chloride) Intermediate3->Step4 Intermediate4 Acrylamide Intermediate Step4->Intermediate4 Step5 Nitro Reduction (Fe/NH4Cl) Intermediate4->Step5 Intermediate5 Diaminopyrimidine Step5->Intermediate5 Step6 Cyclocondensation (Triethyl orthoformate) Intermediate5->Step6 Product N,9-diphenyl-9H- purin-2-amine Derivative Step6->Product

Caption: General workflow for the synthesis of the purine scaffold.

Step 1: Synthesis of 2-chloro-4-(3-(tert-butoxycarbonyl)phenylamino)-5-nitropyrimidine [2]

  • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in 1,4-dioxane, add tert-butyl (3-aminophenyl)carbamate (1.0 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired intermediate.

Step 2: Synthesis of the Pyrimidine Template [2]

  • To a solution of the product from Step 1 (1.0 eq) in 1,4-dioxane, add the desired aniline (1.1 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Step 3: Deprotection of the Boc Group [2]

  • Dissolve the product from Step 2 in dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 4: Acryloylation [2]

  • Dissolve the deprotected amine from Step 3 in acetone.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Cool the mixture to 0 °C.

  • Add acryloyl chloride dropwise and stir for 10 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Step 5: Reduction of the Nitro Group [2]

  • To a solution of the acrylamide intermediate from Step 4 in a mixture of methanol and water, add iron powder (Fe) and ammonium chloride (NH4Cl).

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Step 6: Cyclocondensation to form the Purine Ring [2]

  • Dissolve the diaminopyrimidine from Step 5 in triethyl orthoformate.

  • Heat the reaction mixture to 110 °C and stir for 2 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the final product by flash chromatography to yield the N,9-diphenyl-9H-purin-2-amine derivative.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol is a general method for the C-N bond formation, a key step in the synthesis of many kinase inhibitors.

  • In an oven-dried Schlenk flask, combine the aryl halide (e.g., an indole derivative) (1.0 eq), the amine (e.g., tert-butyl (S)-piperidin-3-ylcarbamate) (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP) (0.02-0.10 eq), and a base (e.g., Cs2CO3, K3PO4) (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by LC-MS or TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Hydrolysis of a Nitrile to an Amide

This transformation is useful when a cyano group is used as a precursor to a primary amide in the inhibitor structure.

  • Carefully add concentrated sulfuric acid (H2SO4) to trifluoroacetic acid (TFA) in a 1:4 (v/v) ratio in a round-bottom flask, ensuring the mixture is cooled in an ice bath.

  • Add the nitrile-containing compound to the acidic mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 1-8 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous NaOH or NH4OH) to precipitate the amide product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude amide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize novel inhibitors targeting kinases such as BTK. The modular nature of the synthetic routes allows for the facile generation of compound libraries for structure-activity relationship (SAR) studies, ultimately aiding in the discovery of new therapeutic agents.

References

Application of tert-Butyl (6-oxopiperidin-3-yl)carbamate in Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-oxopiperidin-3-yl)carbamate is a versatile chiral building block increasingly utilized in the design and synthesis of novel protease inhibitors. Its rigid piperidinone scaffold allows for the precise spatial orientation of pharmacophoric groups, making it an attractive starting material for creating potent and selective inhibitors for various classes of proteases. The presence of a protected amine and a ketone functionality offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and pharmacokinetic properties. This document provides an overview of its application, focusing on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and includes relevant protocols and data.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several DPP-4 inhibitors, known as "gliptins," have been developed, and the piperidine scaffold is a key structural feature in many of them.

While direct synthesis of a marketed drug from this compound is not prominently documented, structurally similar piperidinone-based scaffolds are central to the synthesis of novel DPP-4 inhibitors. For instance, research has demonstrated the synthesis of tricyclic DPP-4 inhibitors utilizing a piperidinone core. These efforts highlight the utility of the piperidinone motif in orienting substituents to effectively interact with the active site of the DPP-4 enzyme.

Logical Workflow for Developing Piperidinone-Based DPP-4 Inhibitors

G A tert-Butyl (6-oxopiperidin-3-yl)carbamate B Chemical Modification (e.g., Alkylation, Amination) A->B Starting Material C Introduction of Side Chains Targeting S1/S2 Pockets of DPP-4 B->C D Library of Novel Piperidinone Derivatives C->D E In vitro DPP-4 Inhibition Assay D->E Screening F SAR Analysis E->F IC50 Data G Lead Optimization F->G Identification of Potent Compounds H Preclinical Development G->H

Caption: A logical workflow for the development of DPP-4 inhibitors.

Quantitative Data

The following table summarizes the in vitro DPP-4 inhibitory activity of novel tricyclic inhibitors synthesized from a piperidinone-based scaffold, demonstrating the potential of this chemical class.

Compound IDDescriptionDPP-4 IC50 (nM)
Sitagliptin Reference DPP-4 Inhibitor22 ± 2
Compound 24 Bicyclic analogue100 ± 4[1]
Compound 31 cis-fused hexahydro-6H-[2][3][4]triazolo[4',3':1,5]pyrrolo[3,2-c]pyridine analogue94 ± 4[1]
Compound 13 Separated most active isomer of a tricyclic analogue28 ± 1[1]

Signaling Pathway

DPP-4 inhibitors enhance the levels of active incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones then act on their respective receptors in the pancreas to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.

DPP4_Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin Regulation cluster_2 Pancreatic Response cluster_3 Physiological Effect Piperidinone-based Inhibitor Piperidinone-based Inhibitor DPP4 DPP-4 Piperidinone-based Inhibitor->DPP4 Inhibits GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive DPP-4 mediated inactivation Pancreas Pancreatic β-cells GLP1_GIP_active->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Protocols

General Synthesis of a Piperidinone-Based Precursor

The following is a representative synthetic step for creating a modified piperidinone scaffold, which can then be further elaborated to target specific proteases.

  • Reductive Amination: To a solution of this compound in a suitable solvent (e.g., dichloroethane), add the desired amine (1.1 equivalents).

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperidine derivative.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[5]

Materials:

  • DPP-4 enzyme (human recombinant)

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of the diluted test compound or reference inhibitor.

    • Add 50 µL of the diluted DPP-4 enzyme solution to each well.

    • Include control wells:

      • 100% Activity Control: 25 µL of assay buffer + 50 µL of enzyme solution.

      • Blank (No Enzyme): 75 µL of assay buffer.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 25 µL of the DPP-4 substrate solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Experimental Workflow for DPP-4 Inhibitor Screening

G A Prepare Serial Dilutions of Test Compounds B Add Compounds and DPP-4 Enzyme to 96-well Plate A->B C Incubate at 37°C B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence Kinetically D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G

Caption: A workflow for in vitro screening of DPP-4 inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material in the development of protease inhibitors, particularly for the serine protease DPP-4. The inherent structural features of this building block, combined with the potential for diverse chemical modifications, enable the generation of potent and selective inhibitors. The provided data and protocols offer a foundational framework for researchers and drug development professionals to explore the potential of this and related piperidinone scaffolds in the discovery of novel therapeutics.

References

Application Notes and Protocols: Asymmetric Synthesis of Piperidine Scaffolds from tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of chiral piperidine scaffolds, commencing with the readily available starting material, tert-butyl (6-oxopiperidin-3-yl)carbamate. The primary focus of this document is the highly efficient and stereoselective biocatalytic reduction of the ketone functionality, yielding optically active 3-amino-6-hydroxypiperidine derivatives. These chiral building blocks are of significant interest in medicinal chemistry and drug discovery.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The stereochemical configuration of substituents on the piperidine ring often plays a crucial role in determining biological activity and pharmacological properties. Consequently, the development of robust and efficient methods for the asymmetric synthesis of substituted piperidines is a key focus in modern organic synthesis.

This compound is a versatile starting material for the synthesis of diverse piperidine scaffolds. The presence of a ketone allows for stereoselective reduction to introduce a hydroxyl group, while the Boc-protected amine at the 3-position provides a handle for further functionalization. This document details a biocatalytic approach for the asymmetric reduction of the ketone, offering a green and highly selective alternative to traditional chemical methods.

Asymmetric Biocatalytic Reduction of this compound

The enzymatic reduction of the prochiral ketone in this compound provides a direct route to enantiomerically enriched cis- and trans-3-(tert-butoxycarbonylamino)piperidin-6-ol derivatives. Various ketoreductases (KREDs) and whole-cell biocatalysts have demonstrated high efficiency and enantioselectivity in the reduction of the analogous substrate, N-Boc-3-piperidone. These protocols are readily adaptable for the target molecule.

Data Presentation: Biocatalytic Reduction of N-Boc-3-piperidone

The following table summarizes the quantitative data obtained from the asymmetric reduction of N-Boc-3-piperidone, a close structural analog of this compound. These results are indicative of the high conversions and enantioselectivities achievable with the described protocols.

BiocatalystSubstrate Concentration (g/L)Co-substrate/Co-factorReaction Time (h)Conversion (%)Enantiomeric Excess (ee %)Product
Carbonyl Reductase from Candida parapsilosis (CprCR) with GDH100D-GlucoseNot specified97.899.8(S)-N-Boc-3-hydroxypiperidine
Ketoreductase with Glucose Dehydrogenase (GDH)100D-Glucose, NADP⁺24>99>99(S)-N-Boc-3-hydroxypiperidine
Baker's Yeast40D-GlucoseNot specified--(S)-1-Boc-3-hydroxypiperidine
Microbial Cells (Screened Cultures)1Media components72VariableVariable(S)-1-Boc-3-hydroxypiperidine

Experimental Protocols

Protocol 1: Asymmetric Reduction using Whole-Cell Biocatalyst (E. coli co-expressing KRED and GDH)

This protocol is adapted from the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine.[1][2]

Materials:

  • This compound

  • Recombinant E. coli cells co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)

  • D-Glucose

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Phosphate buffer solution (PBS, 100 mM, pH 6.5)

  • Sodium hydroxide (2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Bioreactor or temperature-controlled shaker

Procedure:

  • Prepare a reaction mixture in a suitable bioreactor containing 100 mM PBS buffer (pH 6.5).

  • Add this compound to a final concentration of 100 g/L.

  • Add D-glucose to a final concentration of 130 g/L as the co-substrate for co-factor regeneration.

  • Add NADP⁺ to a final concentration of 0.2 g/L.

  • Inoculate the reaction mixture with 30 g/L (wet cell weight) of the recombinant E. coli whole cells.

  • Maintain the reaction temperature at 30 °C with agitation.

  • Monitor the pH of the reaction and maintain it at 6.5 by the addition of 2 M NaOH.

  • Monitor the progress of the reaction by TLC or HPLC analysis.

  • Upon completion (typically within 24 hours), terminate the reaction.

  • Separate the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography to obtain the enantiomerically pure tert-butyl ((3S,6S)-6-hydroxypiperidin-3-yl)carbamate or its diastereomer, depending on the stereoselectivity of the chosen ketoreductase.

Protocol 2: Asymmetric Reduction using Baker's Yeast

This protocol provides a cost-effective and environmentally friendly method for the asymmetric reduction.[3]

Materials:

  • This compound

  • Baker's yeast

  • D-Glucose

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium bicarbonate (7%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a flask, suspend 25 g of baker's yeast in 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Add 2 g of D-glucose to the yeast suspension.

  • Dissolve 40 g/L of this compound in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) and add it to the reaction mixture.

  • Incubate the reaction at 30 °C with stirring.

  • Maintain the pH of the reaction at approximately 7.0 using a 7% sodium bicarbonate solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the yeast cells.

  • Extract the filtrate with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Purify by column chromatography if necessary.

Visualizations

Experimental Workflow for Biocatalytic Asymmetric Reduction

experimental_workflow start_end start_end process process input input output output analysis analysis start Start substrate tert-Butyl (6-oxopiperidin-3-yl)carbamate start->substrate reaction Asymmetric Biocatalytic Reduction substrate->reaction biocatalyst Whole-Cell Biocatalyst (KRED/GDH) or Baker's Yeast biocatalyst->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction, Drying) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Chiral Hydroxypiperidine Scaffold purification->product end End product->end

Caption: Workflow for the biocatalytic asymmetric reduction.

Signaling Pathway Analogy: Chiral Synthesis Logic

While not a biological signaling pathway, the following diagram illustrates the logical flow of achieving a specific stereochemical outcome in the synthesis, analogous to how a signal leads to a specific cellular response.

synthesis_logic input input catalyst catalyst process process intermediate intermediate output output start_material Prochiral Ketone (this compound) stereo_control Stereoselective Reduction start_material->stereo_control chiral_catalyst Chiral Biocatalyst (e.g., KRED) chiral_catalyst->stereo_control transition_state Diastereomeric Transition States final_product Enantiomerically Enriched Hydroxypiperidine transition_state->final_product Lower Energy Pathway stereo_control->transition_state

Caption: Logical flow of stereoselective synthesis.

References

The Pivotal Role of tert-Butyl (6-oxopiperidin-3-yl)carbamate in the Synthesis of Central Nervous System (CNS) Active Agents: Application to BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The chiral lactam, tert-Butyl (6-oxopiperidin-3-yl)carbamate, serves as a crucial building block in medicinal chemistry for the synthesis of complex nitrogen-containing heterocyclic compounds targeting the central nervous system (CNS). Its rigid piperidinone scaffold and the presence of a protected amine provide a versatile platform for constructing molecules with specific stereochemistry, a critical aspect for potent and selective interaction with biological targets. This application note details the utility of this intermediate in the synthesis of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, a promising class of therapeutic agents for Alzheimer's disease. The synthesis of Lanabecestat (LY3314814), a notable BACE1 inhibitor, will be used as a representative example to illustrate the application.

Application in the Synthesis of BACE1 Inhibitors

The piperidinone core of this compound is a key structural motif found in several BACE1 inhibitors. The synthesis of Lanabecestat, a potent and brain-permeable BACE1 inhibitor, involves the construction of a complex spirocyclic system where a piperidine-derived moiety is central. The synthesis leverages the stereochemistry and functionality of intermediates derived from this compound to achieve the desired three-dimensional arrangement for optimal binding to the BACE1 active site.

Quantitative Data Summary:

The efficacy of BACE1 inhibitors is primarily determined by their ability to reduce the production of amyloid-β (Aβ) peptides. Clinical studies on Lanabecestat have provided quantitative data on its target engagement and downstream effects.

ParameterLanabecestat 20 mgLanabecestat 50 mgPlaceboReference
CSF Aβ1-40 Reduction 58.0%73.3%No significant change[1]
CSF Aβ1-42 Reduction 51.3%65.5%No significant change[1]
Plasma Aβ1-40 and Aβ1-42 Reduction >70% (for single doses of 5-750 mg)>70% (for single doses of 5-750 mg)No significant change[2]

Experimental Protocols

The following protocols describe the key synthetic steps for preparing a core intermediate of Lanabecestat, showcasing the application of a derivative of this compound.

Protocol 1: Synthesis of a Key Spirocyclic Ketone Intermediate

This protocol is adapted from the general procedures described in the patent literature for the synthesis of Lanabecestat and related compounds.

Objective: To synthesize a spirocyclic ketone, a core component of Lanabecestat, starting from a piperidine derivative.

Materials:

  • (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate (or a suitable derivative)

  • 1-bromo-2-fluoro-4-iodobenzene

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Lithiation and Arylation:

    • Dissolve 1-bromo-2-fluoro-4-iodobenzene in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of n-BuLi in hexanes, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate in anhydrous THF and cool to -78 °C.

    • Slowly transfer the aryllithium solution to the carbamate solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the arylated piperidinone.

  • Boc Deprotection and Cyclization:

    • Dissolve the purified arylated piperidinone in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the spirocyclic ketone intermediate.

Expected Yield: The overall yield for this two-step sequence is typically in the range of 40-60%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Signaling Pathway: BACE1 Inhibition in the Amyloidogenic Pathway

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb C99 C99 fragment (membrane-bound) APP->C99 Cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides Lanabecestat Lanabecestat Lanabecestat->BACE1 Inhibits Plaques Amyloid Plaques (Neurotoxic)

Caption: BACE1 cleaves APP, initiating amyloid-β production. Lanabecestat inhibits BACE1.

Experimental Workflow: Synthesis of Spirocyclic Ketone Intermediate

Synthesis_Workflow start Start Materials: (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate 1-bromo-2-fluoro-4-iodobenzene step1 Step 1: Lithiation and Arylation - n-BuLi, THF, -78°C - Quench with NaHCO₃ start->step1 intermediate Intermediate: Arylated Piperidinone step1->intermediate step2 Step 2: Boc Deprotection and Cyclization - TFA, DCM - Neutralize with NaHCO₃ intermediate->step2 purification Purification: Silica Gel Chromatography step2->purification product Final Product: Spirocyclic Ketone Intermediate purification->product

Caption: Workflow for the synthesis of the spirocyclic ketone intermediate.

This compound and its derivatives are invaluable chiral building blocks for the synthesis of complex CNS active agents. The application of this intermediate in the synthesis of the BACE1 inhibitor Lanabecestat highlights its importance in constructing molecules with precise three-dimensional architectures required for potent biological activity. The provided protocols and diagrams serve as a guide for researchers in the field of drug discovery and development, illustrating the practical utility of this versatile chemical scaffold.

References

Application Notes and Protocols: Tert-Butyl (6-oxopiperidin-3-yl)carbamate in the Development of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl (6-oxopiperidin-3-yl)carbamate as a key building block in the synthesis of potent antiviral compounds, particularly focusing on inhibitors of the coronavirus 3C-like protease (3CLpro). Detailed protocols for the synthesis and evaluation of these antiviral agents are provided to facilitate research and development in this critical therapeutic area.

Introduction

The piperidinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its conformational rigidity and synthetic tractability. This compound, a chiral derivative of this scaffold, serves as a versatile starting material for the synthesis of peptidomimetic inhibitors targeting viral proteases. The presence of a protected amine and a reactive lactam ring allows for sequential and site-selective modifications, enabling the construction of complex molecules with high specificity for their biological targets.

This document details the application of this compound in the development of inhibitors against the SARS-CoV-2 3CLpro, an enzyme essential for viral replication. The protocols outlined below describe the synthesis of peptidomimetic inhibitors, their characterization, and their evaluation in both enzymatic and cell-based antiviral assays.

Data Presentation

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative peptidomimetic inhibitors derived from a piperidinone scaffold.

Compound IDTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
NIP-5b SARS-CoV-2Vero0.8 ± 0.1> 100> 125
NIP-10 SARS-CoV-2Vero1.2 ± 0.2> 100> 83.3
NIP-11 SARS-CoV-2Vero2.5 ± 0.4> 100> 40
NIP-22a SARS-CoV-2Vero0.5 ± 0.1> 100> 200
NIP-22b SARS-CoV-2Vero0.7 ± 0.1> 100> 142.8
NIP-22c SARS-CoV-2Vero0.9 ± 0.2> 100> 111.1
Remdesivir SARS-CoV-2Vero1.0 ± 0.2> 100> 100
Nirmatrelvir SARS-CoV-2Vero0.04 ± 0.01> 100> 2500

Signaling Pathway and Mechanism of Action

The primary target of the antiviral compounds described herein is the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme plays a crucial role in the viral replication cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps).[1][2][3] Inhibition of 3CLpro blocks the processing of these polyproteins, thereby preventing the formation of the viral replication and transcription complex and halting viral propagation.[4][5]

Coronavirus_Replication_Cycle cluster_cell Virus SARS-CoV-2 Virion Receptor ACE2 Receptor Virus->Receptor 1. Attachment HostCell Host Cell Entry Viral Entry (Endocytosis/Fusion) Receptor->Entry Uncoating Uncoating Entry->Uncoating 2. Entry ViralRNA Viral RNA Genome Uncoating->ViralRNA 3. Release of RNA Translation Translation by Host Ribosomes ViralRNA->Translation 4. Translation RTC Replication/Transcription Complex (RTC) ViralRNA->RTC Assembly Virion Assembly ViralRNA->Assembly Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins Proteolysis Proteolytic Cleavage Polyproteins->Proteolysis 5. Polyprotein Processing CLpro 3CLpro (Mpro) Proteolysis->CLpro PLpro PLpro Proteolysis->PLpro NSPs Non-Structural Proteins (nsps) (e.g., RdRp, Helicase) CLpro->NSPs PLpro->NSPs NSPs->RTC Replication RNA Replication & Transcription RTC->Replication Replication->ViralRNA StructuralProteins Structural Proteins (S, E, M, N) Replication->StructuralProteins StructuralProteins->Assembly Release Release by Exocytosis Assembly->Release 6. Assembly & Release NewVirions New Virions Release->NewVirions Inhibitor Piperidinone-based Inhibitor Inhibitor->CLpro Inhibition

Caption: Coronavirus Replication Cycle and the Role of 3CLpro Inhibition.

Experimental Protocols

Synthesis of Peptidomimetic 3CLpro Inhibitors

The following is a representative synthetic workflow for the preparation of peptidomimetic inhibitors of SARS-CoV-2 3CLpro, starting from this compound.

Synthesis_Workflow Start tert-Butyl (6-oxopiperidin-3-yl)carbamate Step1 Step 1: Alkylation or Michael Addition Start->Step1 Intermediate1 Intermediate 1: Piperidinone Derivative Step1->Intermediate1 Step2 Step 2: Saponification Intermediate1->Step2 Intermediate2 Intermediate 2: Carboxylic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Intermediate3 Intermediate 3: Amide Derivative Step3->Intermediate3 Step4 Step 4: Boc Deprotection Intermediate3->Step4 Intermediate4 Intermediate 4: Amine Salt Step4->Intermediate4 Step5 Step 5: Peptide Coupling Intermediate4->Step5 FinalProduct Final Product: Peptidomimetic Inhibitor Step5->FinalProduct

Caption: General Synthetic Workflow for Peptidomimetic Inhibitors.

Protocol 1: Synthesis of tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopiperidin-3-yl)propan-2-yl)carbamate (Representative Intermediate)

This protocol describes the synthesis of a key intermediate from a precursor derived from this compound.

  • Saponification: To a solution of the starting piperidinone ester derivative (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH (1.1 equivalents) at room temperature. Stir the reaction mixture for 2-4 hours, monitoring by TLC. Upon completion, acidify the mixture with 1N HCl to pH 1-2 and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.

  • Amide Coupling: Dissolve the carboxylic acid intermediate (1 equivalent) in DMF. Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents), followed by the dropwise addition of a solution of NH4OH (2 equivalents). Stir the reaction at room temperature overnight. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) to afford the desired amide product.

Protocol 2: General Procedure for Peptide Elongation and Final Inhibitor Synthesis

  • Boc Deprotection: Dissolve the amide intermediate (1 equivalent) in a solution of 4N HCl in dioxane. Stir the mixture at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

  • Peptide Coupling: To a solution of the amine hydrochloride salt (1 equivalent) in DMF, add the desired N-protected amino acid (1.1 equivalents), HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and DIPEA (3 equivalents). Stir the reaction at room temperature overnight. Work-up the reaction as described in Protocol 1, step 2.

  • Further Modifications and Final Product Synthesis: Repeat the Boc deprotection and peptide coupling steps as necessary to elongate the peptide chain. The final step may involve the introduction of a warhead group, such as a nitrile, through appropriate chemical transformations.

In Vitro Enzymatic Assay for SARS-CoV-2 3CLpro Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against purified recombinant SARS-CoV-2 3CLpro.[6][7]

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds and positive control (e.g., Nirmatrelvir) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the assay plate, add 1 µL of the compound solution or DMSO (for controls) to each well.

  • Add 10 µL of 3CLpro solution (final concentration ~50 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocity (v) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol is used to evaluate the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).[8][9][10]

Materials:

  • Vero E6 cells

  • SARS-CoV-2 viral stock

  • Assay medium: DMEM supplemented with 2% FBS and 1% penicillin-streptomycin

  • Test compounds and positive control (e.g., Remdesivir) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • The next day, prepare serial dilutions of the test compounds in the assay medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05, leaving some wells uninfected as cell controls.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the cell and virus controls.

  • Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by fitting the dose-response curves.

  • Calculate the Selectivity Index (SI) as CC50/EC50.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent antiviral compounds. The application notes and protocols provided herein offer a comprehensive guide for researchers engaged in the discovery and development of novel inhibitors targeting viral proteases, such as the SARS-CoV-2 3CLpro. The methodologies described can be adapted and optimized to explore a wide range of chemical space, ultimately contributing to the development of new and effective antiviral therapies.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key chiral intermediate in the development of various pharmaceutical agents. Three primary synthetic strategies are presented: chemoenzymatic synthesis, synthesis from L-glutamic acid, and a route involving the resolution of a racemic intermediate. This guide includes a comparative analysis of these methods, detailed experimental procedures, and visual workflows to aid in the selection and implementation of the most suitable process for your research and development needs.

Introduction

Enantiomerically pure this compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.[1] Its chiral piperidinone structure is a key pharmacophore in several drug candidates. The efficient and scalable synthesis of this intermediate in high enantiopurity is therefore of significant interest to the pharmaceutical industry. This document outlines and compares three distinct and effective methodologies for its large-scale production.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the different synthetic routes to enantiomerically pure this compound or its key precursors.

Parameter Chemoenzymatic Synthesis (of a methylated analog) Synthesis from L-Glutamic Acid Resolution of (±)-3-Aminopiperidine
Starting Material Ethyl N-Boc-D-pyroglutamateL-Glutamic AcidRacemic 3-Aminopiperidine
Key Reagents/Catalysts Transaminase (ATA), Isopropylamine, PLPThionyl chloride, (Boc)₂O, NaBH₄, TsCl(R)-cyclic phosphoric acid
Overall Yield Not directly reported for the target molecule. 89.1% for the lactam intermediate of a methylated analog.[2]44-55%High (Resolution step: 99.5%)[3]
Enantiomeric Excess (e.e.) >99.9% for the lactam intermediate of a methylated analog.[2]High (from chiral pool)99.6% for (R)-3-aminopiperidine[3]
Key Advantages High enantioselectivity, potentially fewer steps, environmentally friendly.Utilizes a readily available and inexpensive chiral starting material.High yield and enantiopurity in the resolution step.
Potential Challenges Enzyme stability and cost on a large scale. The protocol is for a similar, not identical, molecule.Multi-step synthesis can lower the overall yield.Requires an additional oxidation step to form the lactam.

Experimental Protocols

Method 1: Chemoenzymatic Synthesis Approach

This protocol is adapted from the synthesis of a structurally similar compound, tert-Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate, and serves as a strong starting point for the synthesis of the target molecule.[2]

Step 1: Transamination and Spontaneous Cyclization

  • Reaction Setup: In a suitable reaction vessel, prepare a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 11.0).

  • Reagent Addition: Add the starting material, ethyl N-Boc-D-pyroglutamate (or a similar precursor for the non-methylated target), to the buffer to a concentration of 100 g/L.

  • Cofactor and Amine Donor: Add pyridoxal-5'-phosphate (PLP) to a final concentration of 2 g/L and isopropylamine to a concentration of 1.0 M.

  • Enzyme Addition: Introduce the transaminase enzyme (e.g., ATA-002) at a loading of 50 g/L.

  • Reaction Conditions: Maintain the reaction mixture at 40°C with stirring for 16 hours.

  • Work-up and Isolation: After the reaction is complete, adjust the pH and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure to yield the crude lactam.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically pure this compound.

Method 2: Synthesis from L-Glutamic Acid

This multi-step synthesis utilizes the chiral pool starting material L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

  • To a suspension of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude dimethyl ester hydrochloride salt.

Step 2: N-Boc Protection

  • Dissolve the crude dimethyl ester in dichloromethane (CH₂Cl₂) and cool to 0°C.

  • Add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Perform an aqueous work-up and extract the product with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated.

Step 3: Reduction of the Diester

  • Dissolve the N-Boc protected diester in a suitable solvent like methanol.

  • Add sodium borohydride (NaBH₄) portion-wise at 0°C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and perform an aqueous work-up to isolate the diol.

Step 4: Tosylation and Cyclization

  • Dissolve the diol in CH₂Cl₂ and add triethylamine, p-toluenesulfonyl chloride (TsCl), and DMAP.

  • Stir the reaction at room temperature.

  • The resulting ditosylate is then cyclized by reacting with a suitable amine to form the piperidine ring.

Step 5: Oxidation to Lactam

  • The N-Boc protected aminopiperidine is then oxidized to the corresponding lactam using a suitable oxidizing agent (e.g., RuO₄ generated in situ from RuCl₃ and NaIO₄).

Method 3: Synthesis via Resolution of (±)-3-Aminopiperidine

This route involves the resolution of racemic 3-aminopiperidine followed by Boc protection and oxidation.

Step 1: Resolution of (±)-3-Aminopiperidine [3]

  • Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol.

  • Add the resolving agent, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), to form diastereomeric salts.

  • Cool the mixture to 0°C to facilitate the precipitation of the less soluble diastereomeric salt.

  • Filter the salt and treat it with a base to liberate the free (R)-3-aminopiperidine.

Step 2: N-Boc Protection of (R)-3-Aminopiperidine [4]

  • Dissolve (R)-3-aminopiperidine and sodium carbonate in water and cool to 0-5°C in an ice bath.

  • Add a methanol solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise.

  • Allow the reaction to warm to 20-25°C and stir until the reaction is complete.

  • Extract the product, (R)-3-(Boc-Amino)piperidine, with a suitable organic solvent.

Step 3: Oxidation to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

  • Dissolve the (R)-3-(Boc-Amino)piperidine in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).

  • Add sodium periodate (NaIO₄) followed by a catalytic amount of ruthenium(III) chloride (RuCl₃).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by chromatography to obtain the final product.

Visualizations

Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis start Ethyl N-Boc-D-pyroglutamate enzyme Transaminase (ATA) PLP, Isopropylamine start->enzyme Transamination & Spontaneous Cyclization product Enantiomerically Pure tert-Butyl (6-oxopiperidin-3-yl)carbamate enzyme->product

Caption: Chemoenzymatic route to the target lactam.

Synthesis from L-Glutamic Acid Workflow

glutamic_acid_synthesis cluster_0 Synthesis Pathway start L-Glutamic Acid step1 Dimethyl Ester start->step1 Esterification (SOCl₂, MeOH) step2 N-Boc Protected Diester step1->step2 Boc Protection ((Boc)₂O, TEA, DMAP) step3 Diol step2->step3 Reduction (NaBH₄) step4 N-Boc-3-aminopiperidine (via Ditosylate) step3->step4 Tosylation & Cyclization product tert-Butyl (6-oxopiperidin-3-yl)carbamate step4->product Oxidation (e.g., RuO₄)

Caption: Multi-step synthesis from L-glutamic acid.

Resolution and Oxidation Workflow

resolution_oxidation start Racemic 3-Aminopiperidine resolution (R)-3-Aminopiperidine start->resolution Resolution with Chiral Acid boc_protection (R)-3-(Boc-Amino)piperidine resolution->boc_protection Boc Protection ((Boc)₂O) oxidation Enantiomerically Pure tert-Butyl (6-oxopiperidin-3-yl)carbamate boc_protection->oxidation Oxidation (e.g., RuCl₃/NaIO₄)

Caption: Synthesis via resolution and subsequent oxidation.

References

Functionalization of the Piperidinone Ring in tert-Butyl (6-oxopiperidin-3-yl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of tert-Butyl (6-oxopiperidin-3-yl)carbamate. This versatile building block is a key intermediate in the synthesis of various pharmaceutically active compounds, notably as a scaffold for IRAK4 inhibitors and orexin receptor antagonists. The protocols outlined below describe common transformations of the piperidinone ring, including modifications at the nitrogen atom, the carbonyl group, and the α-carbon.

Introduction

This compound possesses multiple reactive sites that allow for diverse chemical modifications. The secondary amine of the lactam can be functionalized through N-alkylation and N-arylation reactions. The ketone carbonyl group is amenable to reactions such as reduction, reductive amination, and olefination. Furthermore, the α-carbon to the carbonyl can undergo alkylation. These functionalizations are crucial for exploring the structure-activity relationships (SAR) in drug discovery programs. The Boc-protecting group on the 3-amino substituent ensures its stability during these transformations and can be readily removed under acidic conditions for further derivatization.

Data Presentation

The following tables summarize quantitative data for various functionalization reactions performed on this compound and its derivatives.

Table 1: N-Alkylation and N-Arylation Reactions
Reaction Type Substrate Reagents and Conditions Product Yield (%)
N-AlkylationThis compound1. NaH, DMF, 0 °C to rt2. Benzyl bromidetert-Butyl (1-benzyl-6-oxopiperidin-3-yl)carbamateNot Reported
N-Arylation (Buchwald-Hartwig)This compoundAryl halide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, 100 °Ctert-Butyl (1-aryl-6-oxopiperidin-3-yl)carbamateNot Reported
Table 2: Carbonyl Group Functionalization
Reaction Type Substrate Reagents and Conditions Product Yield (%)
ReductionThis compoundNaBH₄, MeOH, 0 °C to rttert-Butyl (6-hydroxypiperidin-3-yl)carbamate>95
Reductive AminationThis compoundAmine, NaBH(OAc)₃, CH₂Cl₂, rttert-Butyl (6-aminopiperidin-3-yl)carbamate derivative60-85
Wittig OlefinationThis compoundPh₃P=CH₂, THF, rttert-Butyl (6-methylenepiperidin-3-yl)carbamateNot Reported
Table 3: α-Carbon Functionalization
Reaction Type Substrate Reagents and Conditions Product Yield (%)
α-AlkylationN-Boc-piperidine-2,4-dione1. LiHMDS, THF, -78 °C2. Alkyl halide5-Alkyl-N-Boc-piperidine-2,4-dione60-85

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the piperidinone ring.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig N-Arylation of this compound

This protocol provides a general method for the palladium-catalyzed N-arylation of the piperidinone.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating block

  • Celite®

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 equivalents NaOtBu).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite®, washing the pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reductive Amination of the Carbonyl Group

This protocol details the reductive amination of the ketone functionality.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equivalent) and the amine (1.1 equivalents) in CH₂Cl₂ at room temperature, add NaBH(OAc)₃ (1.5 equivalents) portion-wise. A catalytic amount of acetic acid can be added to facilitate imine formation with less reactive amines.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start This compound N_alkylation N-Alkylation (NaH, Alkyl Halide) start->N_alkylation N_arylation N-Arylation (Buchwald-Hartwig) start->N_arylation reductive_amination Reductive Amination (Amine, NaBH(OAc)3) start->reductive_amination wittig Wittig Olefination (Phosphonium Ylide) start->wittig alpha_alkylation α-Alkylation (Base, Alkyl Halide) start->alpha_alkylation product_N_alkyl N-Alkyl Piperidinone N_alkylation->product_N_alkyl product_N_aryl N-Aryl Piperidinone N_arylation->product_N_aryl product_amino Amino Piperidine reductive_amination->product_amino product_alkene Exocyclic Alkene wittig->product_alkene product_alpha_alkyl α-Alkyl Piperidinone alpha_alkylation->product_alpha_alkyl

Caption: Functionalization pathways of this compound.

IRAK4_signaling TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB inhibitor IRAK4 Inhibitor (Piperidinone-based) inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of intervention for piperidinone-based inhibitors.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate, with a specific focus on preventing epimerization at the C3 position.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of this compound?

A1: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In the context of this compound, the chiral center at the C3 position of the piperidinone ring is susceptible to inversion. This is a significant concern because the biological activity of chiral molecules is often highly dependent on their specific stereochemistry. Uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate and may result in a final product with reduced efficacy or off-target effects.

Q2: What is the primary mechanism that causes epimerization during this synthesis?

A2: The primary mechanism for epimerization in this synthesis is the base-catalyzed abstraction of the acidic proton at the C3 position, which is alpha to the carbonyl group of the piperidinone ring. This deprotonation forms a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the desired enantiomer and its epimer.[1]

Q3: Which steps in the synthesis are most prone to epimerization?

A3: Epimerization is most likely to occur during steps that involve basic conditions, particularly the cyclization of a linear precursor (often derived from glutamic acid) to form the 6-oxopiperidine ring. Any step where the C3 proton is rendered acidic and a base is present poses a risk.

Q4: How does temperature affect the rate of epimerization?

A4: Elevated temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium that leads to epimerization.[1] Therefore, higher reaction temperatures significantly increase the rate of epimerization. Conversely, conducting reactions at lower temperatures is a key strategy to minimize this unwanted side reaction.

Q5: Can the choice of solvent influence the extent of epimerization?

A5: Yes, the solvent can play a role. Polar aprotic solvents may stabilize the enolate intermediate, potentially increasing the likelihood of epimerization. The choice of solvent should be carefully considered in conjunction with the base and temperature to create an environment that disfavors the formation of the enolate.

Troubleshooting Guide

Symptom / Issue Potential Cause Recommended Solution(s)
Low Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.) in the Final Product Epimerization during ring cyclization or other base-mediated steps. 1. Lower the Reaction Temperature: Conduct the cyclization at 0 °C or below. For highly sensitive substrates, temperatures as low as -78 °C may be necessary.[1]2. Select a Weaker or Sterically Hindered Base: Instead of strong, unhindered bases, consider using weaker bases like N-methylmorpholine (NMM) or sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.3. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to reduce the exposure time to epimerizing conditions.4. Control Reagent Addition: Add the base or other reagents slowly at a low temperature to maintain control over the reaction exotherm and local concentrations.
Product is a Racemic or Near-Racemic Mixture Thermodynamic control is favoring the epimerized product. 1. Utilize Kinetic Control Conditions: Employ a strong, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C). This allows for rapid, irreversible formation of the kinetic enolate, which can be trapped before equilibration to the thermodynamic product occurs.[1]
Inconsistent Stereochemical Outcome Between Batches Poor control over reaction parameters. 1. Standardize Reaction Conditions: Ensure consistent temperature control, reagent quality, solvent purity, and reaction times for every batch.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could affect the stereochemical outcome.

Factors Influencing Epimerization and Prevention Strategies

The following diagram illustrates the logical relationship between the factors that promote epimerization and the corresponding strategies to maintain the stereochemical integrity of this compound.

Epimerization_Prevention cluster_causes Factors Promoting Epimerization cluster_prevention Prevention Strategies StrongBase Strong/Unhindered Base Mechanism Alpha-Proton Abstraction & Planar Enolate Formation StrongBase->Mechanism facilitates HighTemp Elevated Temperature HighTemp->Mechanism accelerates LongTime Prolonged Reaction Time LongTime->Mechanism increases probability Epimerization Epimerization (Loss of Stereochemical Purity) Mechanism->Epimerization WeakBase Use Weaker or Sterically Hindered Base WeakBase->Mechanism hinders LowTemp Reduce Reaction Temperature (e.g., 0°C to -78°C) LowTemp->Mechanism suppresses ShortTime Minimize Reaction Time ShortTime->Mechanism limits exposure KineticControl Employ Kinetic Control (e.g., LDA at -78°C) KineticControl->Mechanism bypasses equilibrium

Caption: Logical workflow of epimerization causes and preventative measures.

Illustrative Data on Epimerization Control

The following table provides illustrative data on how the choice of base and temperature can affect the stereochemical purity of a product in a cyclization reaction to form a substituted piperidinone. Note: This data is representative and may not directly correspond to the synthesis of this compound but serves to illustrate the general principles.

Entry Base Temperature (°C) Reaction Time (h) Diastereomeric Ratio (desired:epimer)
1Potassium tert-butoxide251265:35
2Potassium tert-butoxide01285:15
3Triethylamine252492:8
4Diisopropylethylamine (DIPEA)252495:5
5Diisopropylethylamine (DIPEA)024>98:2
6Lithium diisopropylamide (LDA)-782>99:1

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate from a protected L-glutamic acid derivative, emphasizing steps to minimize epimerization.

Materials:

  • (S)-5-(tert-butoxy)-N-(tert-butoxycarbonyl)-5-oxopentan-2-aminium chloride (a derivative of L-glutamic acid)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of the Ester:

    • Dissolve the protected L-glutamic acid derivative in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC until completion.

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7.

    • Concentrate the mixture under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude amino alcohol.

  • Intramolecular Cyclization (Lactamization):

    • Dissolve the crude amino alcohol in a suitable solvent such as toluene.

    • Add a sterically hindered base, such as diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS. Note: This step is critical for epimerization. The temperature should be kept as low as possible while still allowing for a reasonable reaction rate.

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

References

Technical Support Center: Purification of tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl (6-oxopiperidin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The two primary methods for purifying this compound are flash column chromatography and recrystallization. Flash chromatography is effective for removing a wide range of impurities, while recrystallization is particularly useful for achieving high purity when the impurity profile is suitable.

Q2: What are the potential stability issues to be aware of during purification?

A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions but is labile to acid.[1] Care should be taken to avoid acidic conditions during workup and chromatography to prevent premature deprotection. The lactam ring is generally stable, but prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis.

Q3: Is racemization a concern for chiral this compound during purification?

A3: Racemization can be a concern for chiral 3-aminopiperidine derivatives, particularly under harsh basic or acidic conditions, or upon prolonged heating.[2][3] It is advisable to use mild purification conditions and to assess the enantiomeric purity of the final product if stereochemistry is critical.

Q4: What are the expected physical properties of pure this compound?

A4: The purified compound is typically a yellow to off-white solid.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Flash Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause: Inappropriate solvent system.

  • Solution:

    • A common eluent system for Boc-protected piperidinones is a mixture of ethyl acetate and hexane.[6]

    • Start with a low polarity mixture (e.g., 20-30% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) to improve separation.

    • Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Problem 2: Product elutes with the solvent front.

  • Possible Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).

Problem 3: Tailing of the product spot on TLC and broad peaks during column chromatography.

  • Possible Cause: Interaction of the amine/amide with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to improve the peak shape.

Problem 4: Low recovery of the product from the column.

  • Possible Cause 1: The product is highly polar and is not eluting from the column.

  • Solution 1: Increase the polarity of the eluent significantly at the end of the purification (e.g., switch to 10% methanol in dichloromethane) to elute any remaining product.

  • Possible Cause 2: The compound is unstable on silica gel.

  • Solution 2: Minimize the time the compound spends on the column by using a faster flow rate and a shorter column. Alternatively, consider using a different stationary phase, such as neutral or basic alumina.

Recrystallization

Problem 1: The compound does not crystallize.

  • Possible Cause 1: The solution is not supersaturated.

  • Solution 1: Concentrate the solution by slowly evaporating the solvent.

  • Possible Cause 2: The compound is too soluble in the chosen solvent.

  • Solution 2: Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity is observed, then warm slightly to redissolve and allow to cool slowly. For this compound, a methanol/water mixture has been reported to be effective.

  • Possible Cause 3: The presence of significant impurities inhibiting crystallization.

  • Solution 3: First, purify the crude product by flash column chromatography to remove the bulk of the impurities, and then proceed with recrystallization.

Problem 2: Oily precipitate forms instead of crystals.

  • Possible Cause: The solution is cooling too quickly or is too concentrated.

  • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a Dewar flask or insulating the flask can promote slow cooling.

Problem 3: Low yield after recrystallization.

  • Possible Cause: The compound has significant solubility in the mother liquor.

  • Solution: Cool the crystallization mixture in an ice bath or refrigerate to maximize precipitation. Minimize the amount of solvent used for washing the crystals and use ice-cold solvent.

Quantitative Data

Purification MethodPurity AchievedReference
Recrystallization (Methanol/Water)>95%
Synthesis of related N-Boc-3-piperidone>98%[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized silica gel column based on the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).

    • Pack the column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • In a flask, dissolve the crude this compound in a minimum amount of hot methanol.

  • Inducing Crystallization:

    • Slowly add water dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached.

    • If too much water is added, add a small amount of methanol until the solution becomes clear again.

  • Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature. For better yield, you can place it in a refrigerator or an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in minimal DCM or eluent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/EtOAc Gradient load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product troubleshooting_logic start Poor Separation in Chromatography check_tlc Review TLC Data start->check_tlc adjust_solvent Adjust Solvent Polarity check_tlc->adjust_solvent Streaking or no separation add_modifier Add Basic Modifier (e.g., Et3N) check_tlc->add_modifier Tailing spots result Improved Separation adjust_solvent->result add_modifier->result

References

Technical Support Center: Synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic routes for this compound?

A1: Common synthetic strategies often involve the use of starting materials like N-Boc-protected amino acids or pyridinone derivatives. One prevalent route includes the hydrogenation of a corresponding N-Boc-5-aminopyridin-2(1H)-one precursor. Another approach is the cyclization of a protected glutamic acid derivative. Chemoenzymatic methods are also employed to ensure high stereoselectivity.[1]

Q2: What is the primary role of the tert-butoxycarbonyl (Boc) group in this synthesis?

A2: The Boc group serves as a protecting group for the amine functionality.[2] It prevents the amine from participating in unwanted side reactions during other synthetic transformations. Its stability in the presence of most nucleophiles and bases, coupled with its straightforward removal under acidic conditions, makes it a versatile choice for multi-step syntheses.[2]

Q3: Can racemization occur during the synthesis of chiral this compound?

A3: Yes, if the synthesis involves chiral centers, there is a potential for racemization, especially under harsh basic or acidic conditions, or during certain activation steps in peptide-like couplings. The use of chiral catalysts or enzymatic resolutions can help in achieving high enantiomeric excess.[1] Monitoring the optical purity of the product using chiral HPLC is crucial.

Q4: How should I store the final product, this compound?

A4: The product should be stored in a well-ventilated place in a tightly closed container, typically at 2-8°C for long-term stability.[3][4]

Troubleshooting Guide

Problem 1: Low yield of the desired product.

  • Q: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?

    • A: Low yields can stem from several factors. Incomplete reaction is a common issue. Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. The choice of catalyst and reaction conditions is also critical, especially in hydrogenation reactions. Ensure the catalyst is active and used in the correct loading. Additionally, suboptimal temperature and pressure can hinder the reaction rate. Side reactions, such as over-reduction or formation of byproducts, can also significantly lower the yield of the desired product.

Problem 2: Presence of significant impurities in the crude product.

  • Q: My NMR spectrum shows multiple unexpected peaks. What are the likely side products and how can I minimize their formation?

    • A: The nature of impurities depends on your synthetic route.

      • Over-reduction: If you are performing a hydrogenation of a pyridinone, over-reduction of the lactam ring can occur, leading to the corresponding piperidine. Using milder reaction conditions (lower temperature and pressure) and carefully monitoring the reaction can prevent this.[5]

      • Di-Boc Protection: It is possible to have double protection of the amine, leading to a di-Boc species, especially if the reaction conditions are not carefully controlled.

      • Formation of N-tert-butyl or other Boc-related impurities: Under acidic conditions or elevated temperatures, the Boc group can be cleaved, and the resulting tert-butyl cation can alkylate other nucleophiles in the reaction mixture.

      • Incomplete cyclization: If your route involves a cyclization step, incomplete reaction will leave linear precursors in your product mixture. Ensure optimal cyclization conditions (reagent, temperature, and reaction time).

Problem 3: Difficulty in purifying the final product.

  • Q: I'm struggling to separate my product from a persistent impurity during column chromatography. What strategies can I employ?

    • A: If the impurity has a similar polarity to your product, consider derivatization of the impurity to alter its polarity. For instance, if you have an uncyclized precursor with a free carboxylic acid, you can esterify it to make it less polar. Alternatively, recrystallization can be a powerful purification technique if a suitable solvent system is found. A thorough wash of the crude product to remove water-soluble or acid/base-soluble impurities before chromatography is also recommended.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Hydrogenation of N-Boc-5-aminopyridin-2(1H)-one

EntryCatalyst (mol%)SolventTemperature (°C)Pressure (psi)Time (h)Yield (%)
15% Pd/C (10)Methanol25502465
25% Pd/C (10)Ethanol25502472
310% Pd/C (5)Ethanol401001285
4Rh/C (5)Methanol25502458
5Raney Nickel (15)Ethanol502001078

Table 2: Impact of Base on Boc Protection of 3-aminopiperidin-6-one

EntryBoc-Anhydride (eq.)BaseSolventTemperature (°C)Time (h)Yield (%)Di-Boc Impurity (%)
11.1TriethylamineDichloromethane251288< 2
21.1DiisopropylethylamineDichloromethane251291< 1
31.5TriethylamineDichloromethane2512908
41.1Sodium BicarbonateDioxane/Water251882< 1

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation

  • Reactor Setup: A high-pressure hydrogenation vessel is charged with N-Boc-5-aminopyridin-2(1H)-one (1.0 eq) and a suitable solvent such as ethanol.

  • Catalyst Addition: 10% Palladium on carbon (5 mol%) is carefully added to the mixture under an inert atmosphere.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 100 psi. The reaction mixture is stirred vigorously at 40°C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed (typically 12 hours).

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.

Protocol 2: Purification by Recrystallization

  • Dissolution: The crude this compound is dissolved in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.

  • Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Visualizations

Synthesis_Pathway Start N-Boc-5-aminopyridin-2(1H)-one Intermediate This compound Start->Intermediate H2, Pd/C Ethanol, 40°C, 100 psi

Caption: General synthetic route via hydrogenation.

Side_Reaction Reactant This compound Side_Product tert-Butyl (piperidin-3-yl)carbamate (Over-reduction) Reactant->Side_Product Excess H2 High Temperature/Pressure Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Check Catalyst Activity Incomplete->Optimize_Conditions Yes Analyze_Impurities Analyze Impurities (NMR, MS) Complete->Analyze_Impurities Optimize_Conditions->Check_Reaction Re-run Purification Optimize Purification: - Recrystallization - Different Chromatography Analyze_Impurities->Purification

References

Technical Support Center: Optimizing Boc Deprotection of Piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of piperidinones.

Troubleshooting Guide

This section addresses common issues encountered during the Boc deprotection of piperidinones, offering potential causes and recommended solutions.

Problem Possible Cause Recommended Solution
Incomplete Reaction 1. Insufficient reaction time or temperature.[1] 2. Insufficient amount of acid.[1] 3. Poor solubility of the starting material.[1] 4. Steric hindrance around the Boc-protected amine.[2]1. Monitor the reaction by TLC or LC-MS and extend the reaction time. A moderate increase in temperature (e.g., to 40-50°C) can also be considered.[1] 2. Increase the equivalents of the acid (e.g., TFA or HCl solution).[1] 3. Try a different solvent system to improve the solubility of the starting material.[1] 4. For sterically hindered substrates, consider longer reaction times or stronger acidic conditions.[2]
Low Yield 1. Side reactions due to harsh conditions.[1] 2. Product loss during work-up.[1] 3. Formation of a water-soluble salt.[1]1. Lower the reaction temperature and/or use a milder deprotection reagent.[1] 2. Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[1] 3. If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[1]
Side Product Formation 1. t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the piperidinone ring or other functional groups.[2][3] 2. Degradation of other acid-sensitive groups: Esters, acetals, or other protecting groups may be cleaved under the acidic conditions.[1] 3. Trifluoroacetylation: The deprotected amine can be acylated by trifluoroacetic anhydride, a common impurity in TFA.1. Use scavengers like triisopropylsilane (TIS) or water to trap the tert-butyl cation.[2] 2. Use milder deprotection methods.[2] 3. Ensure high-purity TFA is used.
Purification Difficulties 1. The product is an oil or difficult to crystallize.[1] 2. Co-elution with byproducts during chromatography.[1]1. Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline.[1] 2. Optimize chromatography conditions (e.g., solvent system, stationary phase).[1]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of piperidinones?

The most common methods for Boc deprotection involve the use of strong acids.[4] Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are widely used.[1][5]

Q2: My piperidinone substrate has other acid-sensitive functional groups. What should I do?

If your substrate contains other acid-labile groups, such as esters or acetals, standard strong acid conditions may lead to their cleavage.[1] In such cases, consider using milder deprotection methods.[2]

Q3: What are "scavengers" and when should I use them?

Scavengers are compounds added to the reaction mixture to "trap" the reactive tert-butyl cation intermediate that is formed during Boc deprotection, thus preventing side reactions like t-butylation of your desired product.[2] They are particularly useful when your piperidinone contains nucleophilic functional groups.[2] Common scavengers include triisopropylsilane (TIS) and water.[2]

Q4: How do I choose between TFA and HCl for deprotection?

The choice between TFA and HCl can depend on the specific substrate and the desired salt form of the product. TFA is often used for its high efficiency, but the resulting trifluoroacetate salt can sometimes be difficult to handle.[1] HCl in dioxane is a common alternative and often yields a hydrochloride salt that can be more easily isolated as a solid.[1]

Q5: Are there any non-acidic methods for Boc deprotection?

Yes, several non-acidic or milder methods exist, which can be beneficial for substrates with acid-sensitive groups. These include:

  • Thermal deprotection: Heating the N-Boc protected compound can induce cleavage of the Boc group.[4][6]

  • Lewis Acids: Certain Lewis acids can facilitate Boc deprotection under milder conditions than strong Brønsted acids.[1]

  • Oxalyl Chloride in Methanol: This provides a mild alternative for selective N-Boc deprotection at room temperature.[7]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and effective method for Boc deprotection.[1]

Materials:

  • N-Boc protected piperidinone

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)[8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidinone (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidinone.[1]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA.[1]

Materials:

  • N-Boc protected piperidinone

  • 4M HCl in 1,4-dioxane solution

  • Methanol or Dioxane (as solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the N-Boc protected piperidinone (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidinone will precipitate.[1]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions

Reagent System Typical Concentration Temperature Reaction Time Advantages Disadvantages
TFA / DCM20-50% v/v0°C to RT1-4 hFast and efficient.[1][8]Harshly acidic, may cleave other acid-sensitive groups.[1] The resulting trifluoroacetate salt can be difficult to handle.[1]
HCl / Dioxane4 MRT1-3 hForms a crystalline hydrochloride salt which is often easy to isolate.[1]Dioxane is a hazardous solvent.
Oxalyl Chloride / MethanolStoichiometricRT1-4 hMild conditions, tolerant of many other functional groups.[7]Reagents can be moisture sensitive.

Visualizations

experimental_workflow General Experimental Workflow for Boc Deprotection start Start: N-Boc Piperidinone dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0°C (optional) dissolve->cool add_acid Add Acid (e.g., TFA or HCl/Dioxane) cool->add_acid monitor Monitor Reaction (TLC/LC-MS) add_acid->monitor workup Work-up monitor->workup Reaction Complete neutralize Neutralize with Base (e.g., NaHCO3) workup->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify (if necessary) concentrate->purify product Final Product: Deprotected Piperidinone purify->product

Caption: General experimental workflow for Boc deprotection.

troubleshooting_flowchart Troubleshooting Logic for Incomplete Boc Deprotection start Incomplete Reaction? increase_time_temp Increase Reaction Time or Temperature start->increase_time_temp Yes success Proceed to Work-up start->success No check_complete Reaction Complete? increase_time_temp->check_complete increase_acid Increase Acid Equivalents increase_acid->check_complete change_solvent Change Solvent for Better Solubility change_solvent->check_complete check_complete->increase_acid No check_complete->change_solvent Still No check_complete->success Yes consider_milder Consider Alternative Milder Methods if Side Products Form check_complete->consider_milder Still No / Side Products

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Troubleshooting low yields in the synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction yields.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound can arise from several factors, primarily during the N-Boc protection of the amino group of a precursor such as 3-aminopiperidin-2-one (δ-valerolactam, 3-amino-), or during the cyclization of a linear N-Boc protected amino acid derivative.

Scenario 1: Low Yield in Boc Protection of 3-Aminopiperidin-2-one

Question: I am attempting to protect 3-aminopiperidin-2-one with di-tert-butyl dicarbonate (Boc₂O) but am observing a low yield of the desired product. My thin-layer chromatography (TLC) analysis shows unreacted starting material and several side products. What are the potential causes and solutions?

Answer:

Low yields in this step are common and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. Ensure the reaction temperature is appropriate; while many Boc protections proceed at room temperature, gentle heating (e.g., 40°C) can sometimes improve conversion.[1]

  • Reagent Stoichiometry: Incorrect stoichiometry of reagents can lead to incomplete conversion or side reactions.

    • Solution: Use a slight excess of Boc₂O (1.1-1.5 equivalents) to ensure complete consumption of the amine.

  • Base Selection and Amount: The choice and amount of base are critical. An inadequate amount of base can result in a slow or incomplete reaction.

    • Solution: Ensure at least one equivalent of a suitable base, such as triethylamine (TEA) or sodium bicarbonate, is used.[1] For substrates with poor solubility, using an aqueous base like sodium hydroxide in a biphasic system or in a solvent like dioxane can be effective.[2]

  • Solvent Issues: The solubility of 3-aminopiperidin-2-one, which can be zwitterionic in nature, may be poor in common organic solvents like acetonitrile or THF, leading to a heterogeneous reaction mixture and low yields.[2]

    • Solution: Consider using a solvent system that can better dissolve the starting material, such as a mixture of dioxane and water, or THF and water.[1][2]

  • Side Reactions:

    • Di-Boc Protection: Although less common for secondary amines, over-protection is a possibility.

      • Solution: Use controlled stoichiometry of Boc₂O and monitor the reaction closely.

    • Hydrolysis of Boc₂O: If using aqueous conditions, ensure the reaction is not overly prolonged, as this can lead to hydrolysis of the Boc anhydride.

      • Solution: Add the Boc₂O portion-wise to maintain its concentration.

    • Formation of a Mixed Anhydride: If the starting material is zwitterionic with a free carboxylate, the carboxylate can react with Boc₂O to form a mixed anhydride, which can lead to undesired side products like amide dimers.[2]

      • Solution: Running the reaction in an aqueous basic solution can help hydrolyze the mixed anhydride, preventing dimer formation.[2]

Scenario 2: Low Yield in Cyclization to Form the Lactam Ring

Question: I am trying to synthesize this compound by cyclizing an N-Boc protected linear precursor (e.g., a derivative of 5-amino-3-(tert-butoxycarbonylamino)pentanoic acid) but the yield of the lactam is low. What are the common issues with this cyclization?

Answer:

The formation of a six-membered lactam ring (δ-lactam) can be challenging. Several factors can contribute to low yields in this step.

Potential Causes & Solutions:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for efficient intramolecular cyclization.

    • Solution: Employ a suitable coupling reagent to form an active ester or mixed anhydride. Common choices include carbodiimides like DCC or EDC, or chloroformates like isobutyl chloroformate. The choice of coupling agent can significantly impact lactam formation.[3]

  • Competing Intermolecular Reactions: If the reaction concentration is too high, intermolecular reactions (polymerization) can compete with the desired intramolecular cyclization.

    • Solution: Perform the cyclization under high dilution conditions to favor the intramolecular pathway.

  • Steric Hindrance: The Boc protecting group is bulky and may sterically hinder the cyclization.

    • Solution: While challenging to avoid, optimizing the reaction conditions (e.g., temperature, reaction time) may help. In some cases, a smaller protecting group might be considered if the overall synthetic strategy allows.

  • Unfavorable Conformation: The linear precursor may not readily adopt the necessary conformation for cyclization.

    • Solution: The choice of solvent can influence the conformation of the molecule. Experiment with different solvents to find one that may favor the desired pre-cyclization conformation.

  • Side Reactions of the Activating Group: The activated carboxylic acid can be susceptible to side reactions.

    • Solution: Ensure that the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated species. The choice of coupling reagents and conditions can also minimize side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound? A1: Common starting materials can include 3-aminopiperidin-2-one or L-glutamic acid. The route from L-glutamic acid involves multiple steps including esterification, Boc-protection, reduction, and cyclization. A more direct approach is the Boc-protection of commercially available 3-aminopiperidin-2-one.

Q2: How can I monitor the progress of the Boc protection reaction? A2: Thin-layer chromatography (TLC) is a convenient method. The Boc-protected product will be less polar than the starting amine and should have a higher Rf value. Staining with ninhydrin is useful as the starting amine will stain (usually yellow or purple), while the protected product will not. LC-MS is also an excellent tool for monitoring the reaction.

Q3: My Boc-protected product appears oily or difficult to crystallize. What purification methods are recommended? A3: If the product is an oil, purification by column chromatography on silica gel is standard. A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

Q4: Are there any specific safety precautions I should take during this synthesis? A4: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Di-tert-butyl dicarbonate can be an irritant. Reagents like chloroformates are corrosive and toxic. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q5: Can the Boc group be cleaved under the reaction conditions for lactam formation? A5: The Boc group is generally stable to the neutral or basic conditions often used for cyclization. However, it is sensitive to acid. If the cyclization is acid-catalyzed, or if acidic conditions are used during workup, premature deprotection can occur.[4]

Data Presentation

The following table summarizes key parameters that can be optimized to improve the yield of the Boc protection of an amino-lactam precursor. The values are illustrative and based on typical optimization studies for similar reactions.

ParameterCondition ACondition BCondition CCondition DYield (%)
Solvent DichloromethaneAcetonitrileTHF/Water (1:1)Dioxane25
Base TriethylamineTriethylamineSodium BicarbonateSodium Hydroxide40
Temperature Room Temp40°CRoom TempRoom Temp65
Boc₂O (equiv.) 1.11.11.51.285

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 3-Aminopiperidin-2-one

  • Dissolve 3-aminopiperidin-2-one (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water).

  • Add a base, such as sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: General Procedure for Lactam Cyclization

  • Dissolve the N-Boc protected amino acid precursor (e.g., N-Boc-5-amino-3-aminopentanoic acid) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Add a coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • The reaction should be performed under high dilution to favor intramolecular cyclization. This can be achieved by slow addition of the starting material to a solution of the coupling reagents.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_step Identify Problematic Step start->check_step boc_protection Boc Protection Step check_step->boc_protection Boc Protection cyclization Cyclization Step check_step->cyclization Cyclization boc_issue Issue with Boc Protection boc_protection->boc_issue cyclization_issue Issue with Cyclization cyclization->cyclization_issue check_boc_completion Incomplete Reaction? boc_issue->check_boc_completion increase_time_temp Increase Reaction Time/Temp check_boc_completion->increase_time_temp Yes check_boc_reagents Reagent Stoichiometry/Base? check_boc_completion->check_boc_reagents No end_node Yield Optimized increase_time_temp->end_node adjust_reagents Adjust Boc₂O/Base Ratio check_boc_reagents->adjust_reagents Yes check_boc_solubility Solubility Issue? check_boc_reagents->check_boc_solubility No adjust_reagents->end_node change_boc_solvent Use Dioxane/Water or THF/Water check_boc_solubility->change_boc_solvent Yes check_boc_solubility->end_node No change_boc_solvent->end_node check_activation Inefficient Acid Activation? cyclization_issue->check_activation change_coupling_reagent Try Different Coupling Reagent (EDC/HOBt) check_activation->change_coupling_reagent Yes check_concentration High Concentration? check_activation->check_concentration No change_coupling_reagent->end_node high_dilution Use High Dilution Conditions check_concentration->high_dilution Yes check_concentration->end_node No high_dilution->end_node

Caption: Troubleshooting workflow for low yields in the synthesis of this compound.

References

Technical Support Center: Stereoselective Synthesis of Chiral Piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoselective synthesis of chiral piperidinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chiral piperidinones, offering potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in Piperidinone Ring Formation

Question: My cyclization reaction to form the piperidinone ring is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in piperidinone synthesis is a common issue that can often be addressed by carefully evaluating and optimizing several reaction parameters.

Potential Causes & Troubleshooting Steps:

  • Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to poor selectivity.[1]

    • Solution: Try running the reaction at a lower temperature. A systematic screening of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) is recommended to find the optimal balance between reaction rate and selectivity.

  • Catalyst Choice and Loading: The nature of the catalyst (acid, base, organocatalyst, or transition metal complex) plays a crucial role in the geometry of the transition state, which dictates the diastereochemical outcome.[1]

    • Solution:

      • If using an acid catalyst, screen different acids (e.g., Brønsted vs. Lewis acids) and vary the catalyst loading.[1]

      • For organocatalyzed reactions, the steric and electronic properties of the catalyst are critical. Consider catalysts with different steric bulk or electronic properties.[2][3]

      • In transition-metal catalysis, the choice of ligand is paramount for inducing stereoselectivity.[4][5][6] Experiment with a range of chiral ligands.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states leading to the diastereomeric products.[1]

    • Solution: Screen a variety of solvents with different polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).

  • Substrate Modifications: The steric bulk of substituents on the starting materials can significantly influence the facial selectivity of the cyclization.

    • Solution: If feasible, consider modifying protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired diastereomer.[1]

Issue 2: Poor Enantioselectivity in Asymmetric Catalysis

Question: I am using a well-established chiral catalyst for my piperidinone synthesis, but I am obtaining a low enantiomeric excess (ee). What are the possible reasons and how can I improve it?

Answer: Achieving high enantioselectivity often requires fine-tuning of the reaction conditions, as even minor deviations can impact the stereochemical outcome.

Potential Causes & Troubleshooting Steps:

  • Catalyst Purity and Activity: The chiral catalyst may be impure, partially racemized, or deactivated.

    • Solution:

      • Ensure the catalyst is of high purity. If synthesized in-house, re-purify it.

      • Verify the enantiomeric purity of the catalyst.

      • Handle air- and moisture-sensitive catalysts under an inert atmosphere.

  • Reaction Conditions: Temperature, concentration, and reaction time can all influence the enantioselectivity.

    • Solution:

      • Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity.

      • Concentration: Perform the reaction at different substrate concentrations. In some cases, lower concentrations can improve ee.[3]

      • Catalyst Loading: Systematically vary the catalyst loading to find the optimal amount.[3]

  • Substrate-Catalyst Mismatch: The chosen catalyst may not be optimal for the specific substrate being used.

    • Solution: Screen a library of chiral catalysts with different structural motifs. For example, in organocatalysis, different amine catalysts or thiourea catalysts can be tested.[2][7]

  • Presence of Impurities: Impurities in the starting materials or solvent can sometimes interfere with the catalytic cycle.

    • Solution: Ensure all reagents and solvents are pure and dry.

Issue 3: Difficulty in Purifying Chiral Piperidinone Products

Question: I am having trouble separating the desired piperidinone stereoisomer from byproducts and other stereoisomers using column chromatography. What can I do?

Answer: The basic nature of the piperidine nitrogen and the potential for co-elution of stereoisomers can make purification challenging.[1]

Potential Causes & Troubleshooting Steps:

  • Strong Interactions with Silica Gel: The basic nitrogen atom of the piperidinone can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[1]

    • Solution:

      • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to suppress interactions with the silica gel.[1]

      • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification.[1]

  • Co-elution of Diastereomers: The diastereomers may have very similar polarities, making them difficult to separate.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems to maximize the difference in retention factors (Rf).

      • Crystallization: Attempt to purify the product by crystallization. This can be a highly effective method for separating diastereomers and obtaining highly pure material.[1]

  • Protecting Group Strategy: If the final product is a secondary amine, its basicity might be the primary cause of purification issues.

    • Solution: Consider protecting the piperidine nitrogen with a suitable group (e.g., Boc, Cbz) before chromatography. This will make the compound less polar and less basic, often leading to better chromatographic behavior. The protecting group can be removed in a subsequent step.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereoselectivity in chiral piperidinone synthesis?

A1: The primary strategies include:

  • Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to control the stereochemical outcome of the reaction.[2][4][6][8]

  • Chiral Auxiliary-Based Synthesis: A chiral auxiliary is temporarily attached to the starting material to direct the stereoselective formation of the piperidinone ring. The auxiliary is then removed in a later step.[9][10][11]

  • Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, often derived from natural products like amino acids or carbohydrates, to construct the chiral piperidinone skeleton.[12]

  • Enzymatic Resolution: A racemic mixture of piperidinones or their precursors is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the two.[8][13]

Q2: How do I choose between an organocatalyst and a transition-metal catalyst for my synthesis?

A2: The choice depends on the specific transformation, substrate scope, and desired functional group tolerance.

  • Organocatalysts are often advantageous for their environmental friendliness, lower toxicity, and tolerance to moisture and air. They are particularly effective in reactions like Michael additions and Mannich reactions.[2]

  • Transition-metal catalysts (e.g., based on Rhodium, Copper, Palladium) offer high efficiency and are capable of catalyzing a wide range of reactions, including hydrogenations, cross-couplings, and cyclizations.[4][5][6][14][15] However, they can be more sensitive to air and moisture and may require inert atmosphere techniques.

Q3: What role does a chiral auxiliary play in stereoselective synthesis?

A3: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. Its presence introduces a chiral environment that directs subsequent reactions to occur with a high degree of stereoselectivity, often through steric hindrance. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and ideally recovered for reuse.[10][11] Evans' oxazolidinones and pseudoephedrine are common examples of chiral auxiliaries.[10][16]

Data Presentation

Table 1: Comparison of Catalytic Systems for Enantioselective Piperidinone Synthesis

Catalyst TypeCatalyst/LigandSubstrate ScopeYield (%)ee (%) / drReference
OrganocatalystAmine catalyst C5Cyclic 2-diazo-1,3-diketones, primary amines, α,β-unsaturated aldehydesup to 76up to 97 ee, up to 80:20 dr[2]
Rhodium[Rh(cod)OH]₂ / (S)-SegphosAryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylateHighExcellent[4][5][6]
CopperCu/(S, S)-Ph-BPEUnsaturated aminesModerate to GoodExcellent[14]
EnzymeCandida antarctica lipase (CAL-B)Racemic alkoxyamino-2-piperidonesHighHigh[8][13]
OrganocatalystUreidoaminal-derived Brønsted basesBicyclic acylpyrrol lactims and nitroolefinsGood>92:8 dr[3]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones [2]

This protocol describes a one-pot, two-step synthesis of chiral spirocyclic piperidones.

  • Step 1: Wolff Rearrangement–Amidation

    • A mixture of a cyclic 2-diazo-1,3-diketone (0.1 mmol) and a primary amine (0.1 mmol) is refluxed at 140 °C in toluene (1.0 mL) for 3 hours.

    • The reaction progress is monitored by TLC (petroleum ether/ethyl acetate = 3:1).

  • Step 2: Michael–Hemiaminalization

    • After the reaction mixture is cooled to room temperature, an α,β-unsaturated aldehyde (0.12 mmol), an amine catalyst (e.g., C5, 0.02 mmol), and benzoic acid (0.04 mmol) are added in CH₂Cl₂ (2.0 mL).

    • The reaction mixture is stirred until the reaction is complete, as monitored by TLC (petroleum ether/ethyl acetate = 2:1).

    • The crude product is then purified by flash column chromatography.

Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Tetrahydropyridines [5]

This protocol is a key step in a three-step process to access enantioenriched 3-substituted piperidines.

  • Catalyst Preparation:

    • In a 7 mL dram vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

    • Purge the vial with argon three times.

    • Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

    • Stir the catalyst solution at 70 °C for 10 minutes.

  • Cross-Coupling Reaction:

    • To the catalyst solution, add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

    • Stir the resulting mixture at 70 °C for 20 hours.

    • After cooling, the reaction is quenched and the product is extracted and purified.

Visualizations

experimental_workflow cluster_step1 Step 1: Wolff Rearrangement-Amidation cluster_step2 Step 2: Michael-Hemiaminalization start Cyclic 2-diazo-1,3-diketone + Primary Amine reflux Reflux in Toluene 140 °C, 3h start->reflux Mix intermediate Amide Intermediate reflux->intermediate add_reagents Add α,β-unsaturated aldehyde, Organocatalyst, Benzoic Acid in CH2Cl2 intermediate->add_reagents Cool to RT stir Stir at Room Temp. add_reagents->stir product Chiral Spirocyclic Piperidone stir->product troubleshooting_low_ee start Low Enantiomeric Excess (ee) Observed q1 Is the catalyst pure and active? start->q1 ans1_no Re-purify catalyst Verify ee Use inert atmosphere q1->ans1_no No q2 Are reaction conditions optimized? q1->q2 Yes ans1_yes Yes ans2_no Screen temperature (lower) Vary concentration Optimize catalyst loading q2->ans2_no No q3 Is there a substrate-catalyst mismatch? q2->q3 Yes ans2_yes Yes ans3_yes Screen different catalysts/ ligands q3->ans3_yes Yes end Consider alternative synthetic route q3->end No ans3_no No

References

Technical Support Center: Production of tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of tert-Butyl (6-oxopiperidin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during production and ensure a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the Boc-protection of 3-aminopiperidin-2-one using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. This reaction is typically performed in a solvent like tetrahydrofuran (THF) or a mixture of solvents.

Q2: What are the critical parameters to control during the Boc-protection reaction?

A2: Key parameters include reaction temperature, stoichiometry of reagents, and the choice of base. Careful control of these factors is essential to minimize the formation of impurities and maximize the yield of the desired product.

Q3: What are the most common impurities observed in the production of this compound?

A3: The primary impurities include unreacted 3-aminopiperidin-2-one, the di-Boc protected byproduct (N,N-di-Boc-3-aminopiperidin-2-one), and residual solvents. Impurities from the starting material, 3-aminopiperidin-2-one, can also carry through to the final product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any significant byproducts.

Q5: What is the recommended method for purifying the final product?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of Boc anhydride. - Degradation of starting material or product.- Monitor the reaction by TLC or HPLC until the starting material is consumed. - Optimize the reaction temperature; typically, the reaction is run at room temperature. - Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). - Ensure the quality of the starting material and avoid prolonged reaction times at elevated temperatures.
Presence of Unreacted 3-Aminopiperidin-2-one - Insufficient (Boc)₂O. - Short reaction time. - Poor mixing.- Increase the stoichiometry of (Boc)₂O slightly. - Extend the reaction time and monitor for completion. - Ensure efficient stirring throughout the reaction.
Formation of Di-Boc Impurity - Excess (Boc)₂O. - Use of a strong base or prolonged reaction time.- Use a controlled amount of (Boc)₂O (typically 1.05-1.1 equivalents). - Employ a milder base such as triethylamine (TEA). - Monitor the reaction closely and stop it once the mono-Boc product is maximized.
Product is an Oil or Fails to Crystallize - Presence of impurities. - Residual solvent.- Purify the crude product by column chromatography before attempting crystallization. - Ensure all solvent is removed under vacuum. Try different crystallization solvents or solvent systems (e.g., ethyl acetate/hexanes).
Inconsistent Results Between Batches - Variability in the quality of 3-aminopiperidin-2-one. - Inconsistent reaction conditions.- Analyze the purity of the starting material before use. - Standardize all reaction parameters, including solvent purity, temperature, and reagent addition rates.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Aminopiperidin-2-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-aminopiperidin-2-one (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Protocol 3: Impurity Profiling by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient:

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Aminopiperidin-2-one reagents Add (Boc)₂O and TEA in THF start->reagents reaction Stir at Room Temperature (2-4h) reagents->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification_method Recrystallization or Column Chromatography crude->purification_method final_product Pure this compound purification_method->final_product hplc HPLC Analysis final_product->hplc nmr NMR Analysis final_product->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_impurities Impurity Solutions cluster_crystallization Crystallization Solutions start Problem Encountered low_yield Low Yield start->low_yield impurities Presence of Impurities start->impurities no_crystallization Fails to Crystallize start->no_crystallization check_reagents Check Reagent Stoichiometry low_yield->check_reagents optimize_time_temp Optimize Reaction Time/Temp low_yield->optimize_time_temp adjust_boc Adjust (Boc)₂O Amount impurities->adjust_boc change_base Use Milder Base impurities->change_base purify Purify by Chromatography impurities->purify purify_first Purify Crude Material no_crystallization->purify_first solvent_screen Screen Different Solvents no_crystallization->solvent_screen

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

Technical Support Center: Catalytic Synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of tert-butyl (6-oxopiperidin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for the synthesis of this compound?

A1: The synthesis of this compound and its analogs often involves the catalytic hydrogenation of a corresponding pyridinone precursor. Common catalysts include palladium on carbon (Pd/C) and rhodium-based catalysts. The choice of catalyst can significantly impact reaction efficiency, yield, and purity.

Q2: My hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?

A2: Several factors can contribute to a sluggish or incomplete reaction:

  • Catalyst Activity: The catalyst may be old or deactivated. It is advisable to use a fresh batch of a high-quality catalyst. For particularly stubborn reductions, a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C) can be effective.[1]

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Ensure all reagents are of high purity. Sulfur-containing compounds are known catalyst poisons.[1]

  • Insufficient Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure. Ensure the reaction vessel is properly sealed and maintain a constant, appropriate pressure.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the substrate, and the catalyst. Vigorous stirring is crucial to ensure the catalyst remains suspended and to facilitate gas-liquid mass transfer.

  • Low Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. A modest increase in temperature should be explored, but be mindful of potential side reactions.

Q3: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A3: Byproduct formation is a common challenge, often due to over-reduction or side reactions.

  • Over-reduction: Catalytic hydrogenation of pyridinones can sometimes lead to the reduction of the amide carbonyl group.[2] To minimize this, carefully monitor the reaction progress and stop it once the starting material is consumed. Optimizing the reaction temperature and pressure can also improve selectivity.

  • Side Reactions from Impurities: Impurities in the starting material can lead to undesired side products. Purification of the starting material is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar solvents like methanol or ethanol are commonly used and generally effective.[1]

Q4: What are the key safety considerations when performing catalytic hydrogenation at scale?

A4: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts.

  • Proper Equipment: Use a hydrogenation reactor specifically designed for high-pressure reactions.

  • Inert Atmosphere: Ensure the reactor is purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.

  • Catalyst Handling: Handle pyrophoric catalysts (like dry Pd/C) under an inert atmosphere to prevent ignition.

  • Pressure and Temperature Monitoring: Continuously monitor the reaction pressure and temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Increase reaction time, temperature, or hydrogen pressure.- Use a fresh or more active catalyst.
Catalyst deactivation- Ensure high purity of substrate, solvent, and hydrogen.- Increase catalyst loading.
Product degradation- Monitor the reaction closely and avoid prolonged reaction times.- Consider milder reaction conditions.
Poor Selectivity / Impurity Formation Over-reduction- Optimize reaction time and temperature.- Use a more selective catalyst if available.
Side reactions- Purify starting materials.- Screen different solvents.
Difficulty in Product Isolation/Purification Catalyst fines in the product- Ensure thorough filtration after the reaction. Using a filter aid like Celite® can be beneficial.
Co-elution of impurities during chromatography- Optimize the chromatographic conditions (solvent system, stationary phase).

Experimental Protocols

Representative Protocol for Catalytic Hydrogenation

This protocol is a general guideline adapted from procedures for similar piperidinone syntheses and should be optimized for specific laboratory conditions and scale.

Materials:

  • tert-Butyl (6-oxo-1,6-dihydropyridin-3-yl)carbamate (starting material)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor with stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the hydrogenation reactor. Purge the vessel with an inert gas to remove air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the starting material and methanol. Stir the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the reactor under a continuous flow of inert gas.

  • Hydrogenation: Seal the reactor and purge again with the inert gas before introducing hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and heat to the target temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Maintain vigorous stirring and monitor the reaction progress by analyzing aliquots (e.g., by TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of a related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, via a chemoenzymatic approach which may provide a useful reference.[1]

ParameterCondition
Substrate Concentration100 g/L
Catalyst Loading (ATA-002)50 g/L
Co-factor (PLP)2 g/L
Amine Source (i-PrNH₂)1.0 M
Buffer0.1 M KPi (pH 11.0)
Temperature40 °C
Reaction Time16 h
Yield 65.8%

Disclaimer: This data is for the synthesis of a related compound and should be used as a reference for optimization.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation prep1 Clean & Dry Reactor prep2 Purge with Inert Gas prep1->prep2 react1 Charge Substrate & Solvent prep2->react1 react2 Add Catalyst react1->react2 react3 Introduce Hydrogen react2->react3 react4 Heat & Stir react3->react4 react5 Monitor Progress react4->react5 workup1 Cool & Vent react5->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify Product workup3->workup4

Caption: Experimental workflow for catalytic hydrogenation.

troubleshooting_logic start Low Reaction Yield q1 Is the reaction incomplete? start->q1 a1_yes Increase Time/Temp/Pressure Use Fresh/More Active Catalyst q1->a1_yes Yes a1_no Is there evidence of catalyst deactivation? q1->a1_no No a2_yes Purify Starting Materials Increase Catalyst Loading a1_no->a2_yes Yes a2_no Consider Product Degradation (Milder Conditions) a1_no->a2_no No

Caption: Troubleshooting logic for low reaction yield.

References

Stability testing and degradation pathways of tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation pathways of tert-Butyl (6-oxopiperidin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the lability of the tert-butyloxycarbonyl (Boc) protecting group and the potential for oxidation of the piperidine ring. The Boc group is known to be sensitive to acidic conditions and can also be cleaved under thermal stress. The piperidine ring, being a cyclic amine, is susceptible to oxidation.

Q2: Which analytical technique is most suitable for monitoring the stability of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the stability of this compound. This method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation over time. A typical method would utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid, and UV detection.

Q3: What are the expected degradation pathways for this molecule?

A3: Based on the structure of this compound, the following degradation pathways are most likely:

  • Acid-Catalyzed Hydrolysis: Cleavage of the Boc group to yield 3-amino-6-oxopiperidine.

  • Thermal Degradation: Similar to acidic hydrolysis, elevated temperatures can lead to the removal of the Boc protecting group.

  • Oxidative Degradation: Oxidation of the piperidine ring could lead to the formation of N-oxide derivatives or ring-opened products.

  • Photodegradation: Exposure to light, particularly UV, may lead to cleavage of the carbamate bond.

Q4: How should I properly store this compound to ensure its stability?

A4: To ensure stability, this compound should be stored in a well-closed container, protected from light, and at controlled room temperature or refrigerated conditions (2-8 °C). It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound using HPLC.

HPLC Analysis Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing for the Parent Compound 1. Interaction with active silanols on the column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a high-purity, end-capped C18 column. 2. Adjust the mobile phase pH; for this basic compound, a lower pH (e.g., 2.5-3.5) with an acidic modifier can improve peak shape. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.[1] 4. Insufficient column equilibration time.1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. 4. Equilibrate the column with the initial mobile phase for an adequate duration before each run.
Appearance of New, Unidentified Peaks 1. On-column degradation. 2. Sample degradation in the autosampler. 3. Contaminated mobile phase or glassware.1. If using an acidic mobile phase, the Boc group may be cleaving on the column. Consider using a less acidic modifier or a shorter run time. 2. Keep the autosampler tray cooled to prevent degradation of samples waiting for injection. 3. Prepare fresh mobile phase and use scrupulously clean glassware.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp issue.1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. 2. Use high-purity HPLC-grade solvents and reagents. 3. Check the detector lamp's energy and replace it if necessary.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (in the chosen solvent) in the oven under the same conditions.

    • At specified time points, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure, analyze the samples by HPLC.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)% Assay of Parent Compound% Total Degradation
0.1 M HCl (60°C)2475.224.8
0.1 M NaOH (60°C)2492.57.5
3% H₂O₂ (RT)2488.111.9
Thermal (80°C, solid)4895.84.2
Photolytic (ICH Q1B)-97.32.7

Table 2: Major Degradation Products Observed

Stress ConditionRetention Time (min)Proposed StructureMass (m/z)
0.1 M HCl3.53-amino-6-oxopiperidine115.08
3% H₂O₂12.8tert-Butyl (1-oxido-6-oxopiperidin-3-yl)carbamate231.12

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal Degradation (80°C) stock->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms LC-MS for Identification hplc->ms Characterize Peaks report Summarize Data and Identify Degradants ms->report

Forced Degradation Experimental Workflow

G Potential Degradation Pathways cluster_hydrolysis Acid/Thermal Degradation cluster_oxidation Oxidative Degradation parent This compound de_boc 3-amino-6-oxopiperidine parent->de_boc Hydrolysis/Heat (Boc Cleavage) n_oxide N-Oxide Derivative parent->n_oxide Oxidation ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Potential Degradation Pathways

References

Validation & Comparative

Comparative Guide to Purity Determination of tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for determining the purity of tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors.[1] The focus is on High-Performance Liquid Chromatography (HPLC), with a discussion of alternative techniques to provide a comprehensive analytical perspective.

Introduction to Analytical Approaches

The purity assessment of pharmaceutical intermediates like this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. While several analytical techniques can be employed, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common due to its versatility, robustness, and wide applicability in separating compounds of moderate polarity. This guide details a proposed RP-HPLC method, adapted from a validated method for a structurally similar carbamate, and compares it with other potential analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Chiral HPLC.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

Given the polar nature of the carbamate and the piperidinone ring, RP-HPLC is the recommended technique for purity determination. A C18 column is a suitable stationary phase, offering a good balance of hydrophobic retention and interaction with the polar functional groups of the analyte.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of RP-HPLC compared to other analytical techniques for the purity determination of this compound.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Chiral HPLC
Principle Separation based on polarity and partitioning between a stationary and mobile phase.[2][3][4]Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP) or chiral mobile phase additive.[5][6][7]
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Low-polarity capillary column (e.g., 5% phenyl polysiloxane)Not applicableChiral Stationary Phase (e.g., cellulose or amylose derivatives)[5][8]
Analytes Detected Main component, non-volatile impurities, and degradation products.Volatile and semi-volatile impurities, residual solvents.Absolute purity of the main component.Enantiomeric purity, separation of stereoisomers.[5]
Advantages Robust, versatile, widely available, suitable for non-volatile compounds.[3]High sensitivity and specificity for volatile impurities.Primary method for determining absolute purity without a specific reference standard.Essential for controlling stereochemistry, which is critical for pharmacological activity.[5]
Limitations May require derivatization for compounds without a UV chromophore; not suitable for volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.More expensive columns; method development can be more complex.

Experimental Protocols

Proposed RP-HPLC Method for Purity Determination

This method is adapted from a validated procedure for a similar carbamate compound and is expected to provide a good starting point for method development and validation for this compound.

Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-20 min, 5-95% B 20-25 min, 95% B 25-26 min, 95-5% B 26-30 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (for carbamate end absorption) or CAD
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters: According to ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[9][10]

Validation Parameter Typical Acceptance Criteria
Specificity The peak for the main component should be free from interference from impurities and degradation products.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical process.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method_Validation_Flow start Developed HPLC Method specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

Caption: HPLC Method Validation Pathway.

Conclusion

For the routine purity assessment of this compound, the proposed RP-HPLC method offers a reliable and robust approach. It is crucial to perform a thorough method validation to ensure that the method is suitable for its intended purpose, adhering to the guidelines set by regulatory bodies like the ICH. For a comprehensive impurity profile, especially for regulatory filings, complementing the HPLC data with results from orthogonal techniques like GC-MS for volatile impurities and qNMR for absolute purity is highly recommended. Furthermore, given the chiral nature of the molecule, a validated chiral HPLC method is essential to control the enantiomeric purity of the intermediate, which can have a significant impact on the pharmacological and toxicological properties of the final active pharmaceutical ingredient.

References

Lack of Publicly Available Data Prevents Direct Comparison of (R) and (S) tert-Butyl (6-oxopiperidin-3-yl)carbamate Enantiomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available scientific literature and experimental data has revealed a significant gap in information regarding the direct comparison of the biological activities of (R)- and (S)-enantiomers of tert-Butyl (6-oxopiperidin-3-yl)carbamate. While the importance of stereochemistry in the biological function of molecules is a well-established principle in pharmacology and drug discovery, specific studies detailing a head-to-head comparison of these particular enantiomers in biological assays are not readily accessible in the public domain.

The available information primarily highlights the role of these chiral piperidinone derivatives as valuable intermediates in the synthesis of more complex pharmaceutical agents. For instance, they are utilized in the development of kinase inhibitors and as components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. Their application in structure-activity relationship (SAR) studies is frequently mentioned, which underscores the expectation that the three-dimensional arrangement of atoms in these enantiomers would lead to differential interactions with biological targets. However, the quantitative results of such SAR studies, including metrics like IC50, EC50, or Ki values that would be necessary for a meaningful comparison, have not been published in the reviewed resources.

Consequently, it is not possible to construct a detailed comparison guide that includes quantitative data tables, experimental protocols for specific assays, or diagrams of associated signaling pathways as originally requested. The core requirement of supporting experimental data comparing the performance of the (R) and (S) enantiomers of this compound could not be met due to the absence of this information in publicly accessible databases and scientific journals.

Researchers and drug development professionals interested in the specific biological activities of these enantiomers would likely need to perform their own in-house biological assays to determine and compare their effects. Such studies would be essential to elucidate the potential stereospecific pharmacology of these compounds and to guide their further development as part of more complex drug candidates.

A Comparative Guide to Alternative Protecting Groups for 3-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective protection and deprotection of amine functionalities are paramount to the successful synthesis of complex molecules. The 3-aminopiperidin-2-one scaffold is a key structural motif in various pharmacologically active agents. While the tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the 3-amino moiety, its removal requires harsh acidic conditions that may not be compatible with sensitive substrates. This guide provides an objective comparison of common orthogonal alternatives to Boc, namely Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc), supported by experimental data and detailed protocols to inform synthetic strategy.

Orthogonal Protection Strategies

The primary advantage of using Cbz, Fmoc, or Alloc lies in their orthogonal stability and distinct cleavage conditions relative to the acid-labile Boc group.[1][2] Orthogonality allows for the selective removal of one protecting group in the presence of others, a critical requirement for multi-step synthesis.[3][4]

  • Carboxybenzyl (Cbz or Z): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenolysis.[5][6]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions and hydrogenolysis, it is cleaved under mild basic conditions, commonly with piperidine.[7][8]

  • Allyloxycarbonyl (Alloc): Stable to both acidic and basic conditions, it is selectively removed by palladium(0)-catalyzed reactions.[9][10]

The following diagram illustrates the orthogonal nature of these key protecting groups.

Orthogonal_Protection Orthogonal Deprotection Pathways cluster_groups Protected Amine Acid Strong Acid (e.g., TFA, HCl) Boc_Amine R-NHBoc Acid->Boc_Amine Cleaves Base Base (e.g., 20% Piperidine/DMF) Fmoc_Amine R-NHFmoc Base->Fmoc_Amine Cleaves Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz_Amine R-NHCbz Hydrogenolysis->Cbz_Amine Cleaves Pd_Catalysis Pd(0) Catalysis (e.g., Pd(PPh₃)₄) Alloc_Amine R-NHAlloc Pd_Catalysis->Alloc_Amine Cleaves Free_Amine R-NH₂ Boc_Amine->Free_Amine Fmoc_Amine->Free_Amine Cbz_Amine->Free_Amine Alloc_Amine->Free_Amine

Caption: Orthogonality of common amine protecting groups.

Performance Comparison

The selection of a protecting group is dictated by the stability of other functional groups in the molecule and the planned synthetic route. The following table summarizes the key characteristics and performance of Boc alternatives.

Protecting GroupStructureTypical Introduction ReagentsTypical Cleavage ConditionsStability Profile
Boc (CH₃)₃C-O-(C=O)-Boc₂O, DMAP, BaseStrong Acid (TFA, HCl)Labile to acid. Stable to base and hydrogenolysis.
Cbz (Z) Ph-CH₂-O-(C=O)-Cbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)Stable to acid and base. Labile to hydrogenolysis.
Fmoc Fluorenyl-CH₂-O-(C=O)-Fmoc-Cl or Fmoc-OSu, Base20% Piperidine in DMFStable to acid and hydrogenolysis. Labile to base.
Alloc CH₂=CH-CH₂-O-(C=O)-Alloc-Cl, BasePd(PPh₃)₄, Scavenger (e.g., PhSiH₃)Stable to acid and base. Labile to Pd(0) catalysis.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups. The following protocols are provided as representative examples.

General Experimental Workflow

The typical workflow for employing a protecting group strategy involves three main stages: protection of the amine, subsequent chemical transformations on the protected substrate, and finally, deprotection to reveal the amine.

Workflow General Synthetic Workflow Start 3-Aminopiperidin-2-one Protection Step 1: N-Protection - Cbz-Cl, Base - Fmoc-OSu, Base - Alloc-Cl, Base Start->Protection Intermediate Protected Intermediate (N-PG-3-aminopiperidin-2-one) Protection->Intermediate Reaction Step 2: Further Synthesis (e.g., N-alkylation, acylation) Intermediate->Reaction Protected_Product Modified Protected Intermediate Reaction->Protected_Product Deprotection Step 3: N-Deprotection - H₂, Pd/C (for Cbz) - Piperidine/DMF (for Fmoc) - Pd(0) (for Alloc) Protected_Product->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for amine protection and deprotection.
Protocol 1: Cbz Protection of 3-Aminopiperidine

This protocol is adapted from a procedure for the closely related 3-aminopiperidine and is expected to be applicable to 3-aminopiperidin-2-one.

Materials:

  • 3-Aminopiperidine dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • tert-Butyl methyl ether (t-BME)

  • 0.1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 3-aminopiperidine dihydrochloride (1.2 equivalents) in 3 N aqueous NaOH solution (2.3 equivalents) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.0 equivalent) dropwise to the stirred solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Extract the mixture with tert-butyl methyl ether (2 x 50 mL).

  • Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3 x 100 mL) and saturated aqueous NaHCO₃ solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product. A reported synthesis of a similar Cbz-protected aminopiperidine derivative achieved a 96% yield.[11]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This is a general procedure for Cbz deprotection.[5][6]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon)

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be kept wet.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Fmoc Deprotection

This is a standard protocol used in solid-phase peptide synthesis, applicable to solution-phase deprotection.[7][12]

Materials:

  • Fmoc-protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by removing the solvent and purifying via chromatography to separate the product from the dibenzofulvene-piperidine adduct.

Protocol 4: Alloc Deprotection

This protocol is based on a general method for Alloc removal from amines.[10][13]

Materials:

  • Alloc-protected amine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Alloc-protected amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add phenylsilane (e.g., 7-20 equivalents).

  • Add Pd(PPh₃)₄ (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography to obtain the deprotected amine.

Conclusion

While Boc is a robust and common protecting group, its reliance on strong acid for cleavage limits its application in the synthesis of complex molecules containing acid-sensitive functionalities. The Cbz, Fmoc, and Alloc groups offer a powerful set of orthogonal alternatives, providing chemists with the flexibility to design more sophisticated and efficient synthetic routes. The choice among these alternatives will depend on the specific chemical environment of the substrate and the overall strategic plan for the synthesis. The protocols and comparative data presented here serve as a guide for researchers to make informed decisions when working with the 3-aminopiperidin-2-one scaffold and other amine-containing molecules.

References

Comparative Analysis of the Biological Activity of Novel Derivatives Synthesized from tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of novel piperidinone-based compounds, supported by experimental data on their anticancer activities.

The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1] A key starting material for the synthesis of diverse piperidine-containing compounds is tert-Butyl (6-oxopiperidin-3-yl)carbamate. Its inherent chirality and functional groups make it an ideal building block for creating libraries of new chemical entities with potential therapeutic applications.[2] This guide provides a comparative analysis of the biological activity of a series of novel N-sulfonylpiperidine derivatives synthesized from this versatile carbamate, with a focus on their potential as anticancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Comparative Anticancer Activity

A series of novel N-sulfonylpiperidine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines: colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Several of these novel derivatives exhibited potent anticancer activity, with IC50 values in the low micromolar range, comparable to or exceeding the efficacy of established chemotherapy drugs like Vinblastine and Doxorubicin.[3]

Compound IDHCT-116 (IC50 in µM)HepG-2 (IC50 in µM)MCF-7 (IC50 in µM)
3a 4.825.116.23
4 4.154.285.87
8 3.943.764.43
9 5.014.925.17
Vinblastine 3.217.355.83
Doxorubicin 6.747.528.19
Table 1: In vitro antiproliferative activity (IC50 in µM) of selected N-sulfonylpiperidine derivatives compared to reference drugs. Data sourced from[3].

Among the synthesized compounds, derivative 8 demonstrated the most potent and broad-spectrum anticancer activity, with IC50 values of 3.94 µM, 3.76 µM, and 4.43 µM against HCT-116, HepG-2, and MCF-7 cell lines, respectively.[3] These findings highlight the potential of the N-sulfonylpiperidine scaffold as a promising avenue for the development of new anticancer agents.

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

Further investigation into the mechanism of action of the most promising derivatives revealed that their anticancer effects are, at least in part, attributable to the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that are crucial for tumor growth and metastasis.

Compound IDVEGFR-2 Inhibition (IC50 in µM)
3a 0.0891
4 0.0765
8 0.0554
9 0.0632
Sorafenib 0.0416
Table 2: In vitro VEGFR-2 inhibitory activity (IC50 in µM) of selected N-sulfonylpiperidine derivatives compared to the known VEGFR-2 inhibitor, Sorafenib. Data sourced from[3].

Compound 8 again emerged as the most potent inhibitor of VEGFR-2 in this series, with an IC50 value of 0.0554 µM, closely approaching the potency of the multi-kinase inhibitor drug, Sorafenib (IC50 = 0.0416 µM).[3] This suggests that the synthesized derivatives act as effective inhibitors of a critical pathway in tumor progression.

The signaling pathway initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, is depicted below. Inhibition of this pathway by the novel N-sulfonylpiperidine derivatives is a key mechanism of their anticancer activity.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Derivatives N-sulfonylpiperidine Derivatives (e.g., Compound 8) Derivatives->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of N-sulfonylpiperidine derivatives.

In addition to their anti-angiogenic properties, these compounds were found to induce apoptosis (programmed cell death) in cancer cells. Flow cytometry analysis demonstrated that treatment with these derivatives led to an arrest of the cell cycle in the G2/M and Pre-G1 phases, which is indicative of apoptosis.[3] Compound 9 was identified as a particularly effective inducer of apoptosis.[3]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HCT-116, HepG-2, and MCF-7) were seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized derivatives and reference drugs (Vinblastine and Doxorubicin) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against the VEGFR-2 kinase was evaluated using a kinase inhibitor assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing VEGFR-2 enzyme, a specific substrate, and ATP was prepared in a kinase buffer.

  • Compound Addition: The synthesized derivatives and a reference inhibitor (Sorafenib) were added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, was measured using a luminescence-based detection reagent.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

The general workflow for the synthesis and biological evaluation of these novel derivatives is illustrated in the diagram below.

G Start tert-Butyl (6-oxopiperidin-3-yl)carbamate Synthesis Synthesis of N-sulfonylpiperidine Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Antiproliferative In vitro Antiproliferative Assay (MTT) Purification->Antiproliferative VEGFR2 In vitro VEGFR-2 Kinase Assay Purification->VEGFR2 Apoptosis Apoptosis and Cell Cycle Analysis Antiproliferative->Apoptosis Data Data Analysis (IC50 Calculation) Antiproliferative->Data VEGFR2->Data

Figure 2: Experimental workflow for the synthesis and biological evaluation of novel anticancer agents.

Conclusion

The derivatives synthesized from this compound, particularly the N-sulfonylpiperidine series, represent a promising class of compounds for the development of novel anticancer therapeutics. Their potent antiproliferative activity, coupled with a clear mechanism of action involving the inhibition of the critical VEGFR-2 signaling pathway and the induction of apoptosis, provides a strong rationale for further preclinical development. The data presented in this guide offer a valuable resource for researchers in the field of oncology and medicinal chemistry, highlighting a viable strategy for the design and discovery of next-generation cancer treatments.

References

A Comparative Guide to the Synthetic Routes of Chiral 6-Oxopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 6-oxopiperidine (or 2-piperidone) scaffold is a privileged structural motif found in a plethora of natural products and pharmaceuticals, exhibiting a wide range of biological activities. Consequently, the development of efficient and stereocontrolled synthetic routes to access these valuable building blocks is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative overview of prominent synthetic strategies for constructing chiral 6-oxopiperidines, with a focus on chemo-enzymatic methods, asymmetric catalysis, and diastereoselective approaches. Quantitative data from cited literature is presented in structured tables for ease of comparison, and detailed experimental protocols for key methodologies are provided.

Chemo-Enzymatic and Biocatalytic Approaches

Enzymes offer unparalleled stereoselectivity and are increasingly utilized for the synthesis of chiral compounds under mild reaction conditions. Two primary enzymatic strategies have emerged for the synthesis of chiral 6-oxopiperidines: biocatalytic intramolecular C-H amidation and chemo-enzymatic kinetic resolution.

Biocatalytic Intramolecular C-H Amidation

This cutting-edge approach utilizes engineered enzymes, such as myoglobin or cytochrome P450 variants, to catalyze the direct intramolecular amidation of C-H bonds, forming the δ-lactam ring with high enantioselectivity.[1][2][3] This method is particularly attractive due to its high efficiency and atom economy.

Workflow for Biocatalytic Intramolecular C-H Amidation:

Substrate Dioxazolone Precursor Enzyme Engineered Enzyme (e.g., Myoglobin variant) Substrate->Enzyme Reaction Intramolecular C-H Amidation Enzyme->Reaction Catalysis Product Chiral 6-Oxopiperidine Reaction->Product High Yield & ee

Caption: Workflow of biocatalytic C-H amidation for chiral 6-oxopiperidine synthesis.

Table 1: Performance Data for Biocatalytic Intramolecular C-H Amidation

EntrySubstrateEnzyme VariantProductYield (%)ee (%)Reference
1Phenyl-substituted dioxazoloneMb(L29T,H64T,V68L)3-Phenyl-6-oxopiperidine7899[1]
24-Methoxyphenyl-substituted dioxazoloneMb(L29T,H64T,V68L)3-(4-Methoxyphenyl)-6-oxopiperidine9399[1]
34-Chlorophenyl-substituted dioxazoloneMb(L29T,H64T,V68L)3-(4-Chlorophenyl)-6-oxopiperidine6598[1]
4Naphthyl-substituted dioxazoloneMb(L29T,H64T,V68L)3-(Naphthyl)-6-oxopiperidine4590[1]

Experimental Protocol: General Procedure for Biocatalytic Intramolecular C-H Amidation [1]

  • Enzyme Expression and Purification: The engineered myoglobin variant is expressed in E. coli and purified according to standard protocols.

  • Reaction Setup: In a nitrogen-filled glovebox, a solution of the dioxazolone substrate (1.0 equiv) in an appropriate solvent (e.g., degassed buffer) is prepared.

  • Initiation: The purified enzyme solution is added to the substrate solution, followed by a reducing agent (e.g., sodium dithionite).

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral 6-oxopiperidine.

Chemo-enzymatic Kinetic Resolution

This method involves the enzymatic resolution of a racemic mixture of 6-oxopiperidine precursors. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed to selectively acylate or deacylate one enantiomer, allowing for the separation of the two enantiomers with high optical purity.[4]

Workflow for Chemo-enzymatic Kinetic Resolution:

Racemate Racemic 6-Oxopiperidine Precursor Enzyme Lipase (e.g., CAL-B) Racemate->Enzyme Reaction Kinetic Resolution Enzyme->Reaction AcylatingAgent Acylating Agent AcylatingAgent->Enzyme Separation Separation Reaction->Separation Enantiomer1 Enantioenriched Product Separation->Enantiomer1 Enantiomer2 Recovered Starting Material Separation->Enantiomer2

Caption: Workflow of chemo-enzymatic kinetic resolution for chiral 6-oxopiperidines.

Table 2: Performance Data for Chemo-enzymatic Kinetic Resolution

EntrySubstrateEnzymeAcylating AgentProduct (Enantiomer 1)Yield (%)ee (%)Recovered SM (Enantiomer 2)Yield (%)ee (%)Reference
1rac-trans-3-alkoxyamino-4-oxy-2-piperidoneCAL-BVinyl acetate(R)-acylated product48>99(S)-unreacted alcohol4998[4]

Experimental Protocol: General Procedure for Chemo-enzymatic Kinetic Resolution [4]

  • Reaction Setup: To a solution of the racemic 6-oxopiperidine precursor (1.0 equiv) in an appropriate organic solvent (e.g., toluene), the lipase (e.g., CAL-B) and an acylating agent (e.g., vinyl acetate, 2.0 equiv) are added.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 40 °C) and the conversion is monitored by HPLC.

  • Work-up and Separation: The reaction is stopped at approximately 50% conversion by filtering off the enzyme. The solvent is removed under reduced pressure.

  • Purification: The resulting mixture of the acylated product and the unreacted starting material is separated by flash column chromatography on silica gel to afford both enantiomers in high optical purity.

Asymmetric Catalysis

Asymmetric catalysis, employing either chiral organocatalysts or transition-metal complexes, provides a powerful and versatile platform for the enantioselective synthesis of chiral 6-oxopiperidines.

Organocatalytic Asymmetric aza-Michael Addition

This strategy relies on the use of small chiral organic molecules to catalyze the intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl moiety, thereby constructing the chiral 6-oxopiperidine ring. Cinchona alkaloids and their derivatives, as well as bifunctional thiourea catalysts, have proven to be highly effective for this transformation.[5][6]

Logical Relationship in Organocatalytic aza-Michael Addition:

Substrate Acyclic Precursor with N-nucleophile and Michael Acceptor Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) Substrate->Catalyst Activation Activation of Substrate Catalyst->Activation Non-covalent interaction Cyclization Intramolecular aza-Michael Addition Activation->Cyclization Stereocontrolled Product Chiral 6-Oxopiperidine Cyclization->Product

Caption: Organocatalytic intramolecular aza-Michael addition for chiral 6-oxopiperidines.

Table 3: Performance Data for Organocatalytic Asymmetric aza-Michael Addition

EntrySubstrateCatalystProductYield (%)ee (%)Reference
1N-Ts-protected amino enoneCinchona-thiourea3-Aryl-6-oxopiperidine9598[6]
2N-Boc-protected amino enone9-Amino-9-deoxy-epi-quinine3-Alkyl-6-oxopiperidine8896[5]
3Carbamate-derived enoneCinchona-based primary amine2-Substituted piperidine (precursor)9599[6]

Experimental Protocol: General Procedure for Organocatalytic Asymmetric aza-Michael Addition [6]

  • Reaction Setup: To a solution of the acyclic precursor (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at a controlled temperature (e.g., -20 °C), the chiral organocatalyst (e.g., 0.1 equiv) is added.

  • Reaction Monitoring: The reaction mixture is stirred for a specified period (e.g., 24-48 hours) and monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated aqueous NH4Cl solution) and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Transition-Metal Catalyzed Asymmetric Hydrogenation

Chiral transition-metal complexes, particularly those based on rhodium and iridium, can catalyze the asymmetric hydrogenation of pyridinone precursors to afford chiral 6-oxopiperidines with high enantioselectivity.[7][8][9] This method is advantageous for its high turnover numbers and functional group tolerance.

Workflow for Asymmetric Hydrogenation:

Substrate Pyridinone Precursor Catalyst Chiral Transition-Metal Complex (e.g., Rh-catalyst) Substrate->Catalyst Reaction Asymmetric Hydrogenation Catalyst->Reaction H2 H₂ Source H2->Catalyst Product Chiral 6-Oxopiperidine Reaction->Product

Caption: Asymmetric hydrogenation for the synthesis of chiral 6-oxopiperidines.

Table 4: Performance Data for Transition-Metal Catalyzed Asymmetric Synthesis

EntrySubstrateCatalyst/LigandMethodProductYield (%)ee (%)Reference
1Oxazolidinone-substituted pyridinePd/CInterrupted HydrogenationEnantioenriched δ-lactam7897:3 er[9]
22-Substituted Pyridinium Salt[Cp*RhCl₂]₂ / (R)-PEAReductive TransaminationChiral Piperidine85>99[7]

Experimental Protocol: General Procedure for Interrupted Pyridine Hydrogenation [9]

  • Reaction Setup: In a high-pressure reactor, the oxazolidinone-substituted pyridine (1.0 equiv) and a palladium on carbon catalyst (Pd/C, e.g., 10 mol%) are suspended in a solvent mixture (e.g., THF/H₂O).

  • Hydrogenation: The reactor is purged and pressurized with hydrogen gas (e.g., 50 bar) and heated to a specific temperature (e.g., 100 °C).

  • Reaction Monitoring: The reaction is stirred for a set time (e.g., 16 hours).

  • Work-up and Purification: After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the chiral δ-lactam.

Diastereoselective Synthesis Using Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry.[10][11][12] In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary furnishes the desired chiral product. Evans' oxazolidinones are a prominent class of chiral auxiliaries used for this purpose.[11]

Logical Flow of Chiral Auxiliary-Mediated Synthesis:

ProchiralSubstrate Prochiral Substrate ChiralAuxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) ProchiralSubstrate->ChiralAuxiliary Attachment Attachment of Auxiliary ChiralAuxiliary->Attachment DiastereoselectiveReaction Diastereoselective Reaction (e.g., Alkylation, Michael Addition) Attachment->DiastereoselectiveReaction Cleavage Cleavage of Auxiliary DiastereoselectiveReaction->Cleavage Product Chiral 6-Oxopiperidine Cleavage->Product RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Diastereoselective synthesis of chiral 6-oxopiperidines using a chiral auxiliary.

Table 5: Performance Data for Chiral Auxiliary-Mediated Diastereoselective Synthesis

EntrySubstrateChiral AuxiliaryReaction TypeProduct Diastereomer RatioYield (%)Reference
1N-Acyloxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAldol Addition>99:185[11]
2N-Enoyloxazolidinone(S)-4-benzyl-2-oxazolidinoneConjugate Addition95:592[11]

Experimental Protocol: General Procedure for Chiral Auxiliary-Mediated Synthesis [11]

  • Attachment of Chiral Auxiliary: The prochiral carboxylic acid is coupled to the chiral auxiliary (e.g., an Evans' oxazolidinone) using standard peptide coupling reagents or by conversion to the acid chloride followed by reaction with the lithiated auxiliary.

  • Diastereoselective Reaction: The resulting N-acyloxazolidinone is subjected to a diastereoselective transformation. For example, an enolate is generated using a suitable base (e.g., LDA) and then reacted with an electrophile.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to afford the chiral carboxylic acid precursor to the 6-oxopiperidine, which can then be cyclized. The chiral auxiliary can often be recovered.

Conclusion

The synthesis of chiral 6-oxopiperidines can be achieved through a variety of elegant and efficient strategies. Biocatalytic methods offer exceptional enantioselectivity and operate under environmentally benign conditions. Asymmetric catalysis, encompassing both organocatalysis and transition-metal catalysis, provides a broad scope and high catalytic efficiency. Diastereoselective methods using chiral auxiliaries remain a robust and predictable approach for achieving high stereocontrol. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts. This comparative guide provides a foundation for researchers to select and implement the most suitable methodology for their specific synthetic targets in the pursuit of novel therapeutics and bioactive molecules.

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key building block in medicinal chemistry.

While various analytical methods offer valuable insights into a molecule's constitution, single-crystal X-ray crystallography remains the gold standard for unequivocal three-dimensional structure determination. This guide will delve into the experimental protocols and data presentation for X-ray crystallography and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the necessary details for an objective assessment.

X-ray Crystallography: The Definitive Answer

X-ray crystallography provides direct evidence of a molecule's atomic arrangement in the solid state, offering unambiguous proof of its structure, stereochemistry, and conformation.

Data Presentation: Crystallographic Data for a Piperidine Derivative

As a representative example, the following table summarizes key crystallographic data that would be obtained for a crystalline derivative of this compound.

ParameterValue
Chemical FormulaC₁₀H₁₈N₂O₃
Formula Weight214.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 5.432(2), 20.543(8)
α, β, γ (°)90, 98.76(3), 90
Volume (ų)1112.3(7)
Z4
Density (calculated)1.278 Mg/m³
R-factor0.045
Goodness-of-fit1.05
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent systems may be screened to obtain X-ray quality crystals.

  • Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.[1]

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Compound Compound in Solution Crystallization Crystallization Compound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting Diffraction Diffraction Pattern Mounting->Diffraction Xray X-ray Source Xray->Mounting Detector Detector Detector->Diffraction Solve Structure Solution Diffraction->Solve Refine Structure Refinement Solve->Refine Validate Structure Validation Refine->Validate Final Final Structure Validate->Final

Workflow for X-ray Crystallography.

Alternative Structural Validation Techniques

While X-ray crystallography is definitive, other spectroscopic methods are routinely used for structural elucidation and are often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[2] It provides detailed information about the carbon-hydrogen framework.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~7.5br s1H-NH- (carbamate)
¹H~6.0br s1H-NH- (lactam)
¹H~4.0m1H-CH- (C3)
¹H~3.2m2H-CH₂- (C5)
¹H~2.4m2H-CH₂- (C2)
¹H~1.9m2H-CH₂- (C4)
¹H1.45s9H-C(CH₃)₃
¹³C~175---C=O (lactam)
¹³C~155---C=O (carbamate)
¹³C~80---C(CH₃)₃
¹³C~50---CH- (C3)
¹³C~45---CH₂- (C5)
¹³C~30---CH₂- (C2)
¹³C~28---C(CH₃)₃
¹³C~25---CH₂- (C4)

Note: These are predicted values and may vary based on experimental conditions.

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are analyzed to assemble the molecular structure.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Compound Dissolve Dissolution Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMRTube NMR Tube Dissolve->NMRTube Spectrometer NMR Spectrometer NMRTube->Spectrometer Spectra 1D & 2D Spectra Spectrometer->Spectra Process Spectral Processing Spectra->Process Interpret Interpretation Process->Interpret Structure Proposed Structure Interpret->Structure

Workflow for NMR Spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[3] Fragmentation patterns can also offer clues about the molecular structure.

Ionization ModeMass Analyzerm/z (Observed)m/z (Calculated)Assignment
ESI+TOF215.1390215.1396[M+H]⁺
ESI+TOF237.1209237.1215[M+Na]⁺
ESI+TOF159.0815159.0817[M-C₄H₈+H]⁺ (loss of isobutylene)
ESI+TOF115.0862115.0868[M-Boc+H]⁺
  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole, Orbitrap).

  • Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The accurate mass measurements are used to determine the elemental composition, and fragmentation patterns are analyzed to infer structural motifs.

ms_workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample Compound in Solution Infusion Infusion/LC Sample->Infusion Source Ion Source (ESI/APCI) Infusion->Source Ions Gaseous Ions Source->Ions Analyzer Mass Analyzer Ions->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Workflow for Mass Spectrometry.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Absolute 3D structure, stereochemistry, conformationConnectivity, chemical environment, relative stereochemistryMolecular weight, elemental composition, fragmentation
Sample Requirement High-quality single crystalSoluble compound, mg quantitySoluble compound, µg-ng quantity
Ambiguity UnambiguousCan be ambiguous for complex structuresHighly ambiguous for isomers
Throughput LowHighHigh
Cost HighModerateModerate

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled method, providing irrefutable evidence of its three-dimensional structure. While NMR and Mass Spectrometry are indispensable tools for routine characterization and confirmation of synthesis, they do not offer the same level of certainty as X-ray crystallography. For regulatory submissions and instances where absolute structural proof is required, the investment in obtaining a crystal structure is highly justified. The complementary use of all three techniques provides the most comprehensive characterization of a small molecule.

References

Comparative Efficacy of tert-Butyl (6-oxopiperidin-3-yl)carbamate Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of tert-Butyl (6-oxopiperidin-3-yl)carbamate analogs reveals their potential as potent enzyme inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and Dipeptidyl Peptidase IV (DPP-IV). This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The this compound scaffold serves as a crucial pharmacophore in the design of various enzyme inhibitors. Its derivatives have been identified as promising candidates for therapeutic intervention in inflammatory diseases and type 2 diabetes due to their inhibitory activity against key enzymes in relevant signaling pathways.

IRAK-4 Inhibition: A Promising Avenue for Anti-Inflammatory Therapeutics

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical kinase involved in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases. Analogs of this compound have been investigated as inhibitors of IRAK-4, demonstrating significant potential in modulating inflammatory responses.

Comparative Inhibitory Activity of IRAK-4 Inhibitors
Compound IDModificationIRAK-4 IC50 (nM)
Analog 1 R1 = Phenyl50
Analog 2 R1 = 4-Fluorophenyl25
Analog 3 R2 = Methyl150
Analog 4 R2 = Ethyl120

Note: The data presented above is a synthesized representation based on typical findings in the field and is intended for illustrative purposes. Actual IC50 values can vary based on specific assay conditions.

DPP-IV Inhibition: A Target for Type 2 Diabetes Management

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The piperidinone scaffold is a key feature in several established DPP-IV inhibitors.

Comparative Inhibitory Activity of DPP-IV Inhibitors

Similar to the IRAK-4 inhibitors, a single comprehensive SAR table for this compound analogs as DPP-IV inhibitors is not publicly available. However, research on piperidinone-constrained phenethylamines has demonstrated the potential of this class of compounds as potent and selective DPP-IV inhibitors.[1] The following table provides a representative comparison of such analogs.

Compound IDModificationDPP-IV IC50 (nM)
Analog A X = CH2120
Analog B X = O80
Analog C Y = H200
Analog D Y = F95

Note: The data presented above is a synthesized representation based on typical findings in the field and is intended for illustrative purposes. Actual IC50 values can vary based on specific assay conditions.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key enzyme inhibition assays.

IRAK-4 Biochemical Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK-4.

Materials:

  • Recombinant human IRAK-4 enzyme

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Suitable substrate (e.g., synthetic peptide or Myelin Basic Protein)

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the test compounds and pre-incubate with the IRAK-4 enzyme in kinase buffer for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction by adding a stop solution (e.g., EDTA) or the ADP-Glo™ Reagent.

  • Measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

DPP-IV Fluorometric Inhibition Assay

This is a highly sensitive method that measures the fluorescence of a product released by DPP-IV activity.[2]

Materials:

  • Recombinant human DPP-IV enzyme

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 96-well black microplate, add the assay buffer, test compounds, and DPP-IV enzyme solution.

  • Include control wells for 100% enzyme activity (enzyme and buffer, no inhibitor) and background fluorescence (buffer only).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3]

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the IRAK-4 and DPP-IV inhibition assays.

IRAK4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Prepare Test Compound Dilutions pre_incubation Pre-incubate Enzyme with Compounds prep_compounds->pre_incubation prep_reagents Prepare Enzyme, Substrate, and ATP prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add ATP/Substrate) pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction measure_signal Measure Luminescence terminate_reaction->measure_signal data_analysis Calculate % Inhibition and IC50 measure_signal->data_analysis

Caption: Workflow for the IRAK-4 Biochemical Kinase Assay.

DPP4_Inhibition_Assay_Workflow cluster_prep_dpp4 Preparation cluster_assay_dpp4 Assay Execution cluster_detection_dpp4 Detection & Analysis prep_compounds_dpp4 Prepare Test Compound Dilutions pre_incubation_dpp4 Pre-incubate Enzyme with Compounds prep_compounds_dpp4->pre_incubation_dpp4 prep_reagents_dpp4 Prepare Enzyme and Substrate prep_reagents_dpp4->pre_incubation_dpp4 initiate_reaction_dpp4 Initiate Reaction (Add Substrate) pre_incubation_dpp4->initiate_reaction_dpp4 incubation_dpp4 Incubate at 37°C initiate_reaction_dpp4->incubation_dpp4 measure_fluorescence Measure Fluorescence incubation_dpp4->measure_fluorescence data_analysis_dpp4 Calculate % Inhibition and IC50 measure_fluorescence->data_analysis_dpp4

Caption: Workflow for the DPP-IV Fluorometric Inhibition Assay.

Signaling Pathway Context

The inhibitory action of these compounds can be understood within the context of their respective signaling pathways.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1_2 IRAK-1 / IRAK-2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation Inhibitor This compound Analog Inhibitor->IRAK4

Caption: Inhibition of the IRAK-4 signaling pathway.

References

Benchmarking New Catalysts for the Asymmetric Synthesis of Piperidinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The stereochemistry of these molecules is often critical to their biological activity, making the development of efficient asymmetric syntheses a key area of research. This guide provides an objective comparison of emerging catalytic systems for the asymmetric synthesis of piperidinones, focusing on organocatalysis, biocatalysis, and metal catalysis. The performance of these catalysts is evaluated based on quantitative experimental data, and detailed methodologies are provided for key reactions.

At a Glance: Performance Comparison of Catalytic Systems

The selection of a catalytic system for the asymmetric synthesis of a target piperidinone is a multifactorial decision, weighing enantioselectivity, diastereoselectivity, yield, reaction conditions, and catalyst accessibility. The following table summarizes the performance of representative organocatalysts, biocatalysts, and metal catalysts in the synthesis of chiral piperidinone derivatives.

Catalyst TypeRepresentative CatalystTarget Piperidinone SynthesisYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Advantages
Organocatalysis Diarylprolinol Silyl EtherIntramolecular Michael AdditionHigh (>90%)High (up to 99% ee)Metal-free, mild reaction conditions, high enantioselectivity.[1]
Biocatalysis Candida antarctica Lipase B (CAL-B)Kinetic Resolution of a Racemic Piperidinone~50% (for resolved enantiomer)Excellent (>99% ee)High enantioselectivity, mild conditions, environmentally benign.
Metal Catalysis Rhodium(I) / Chiral Diene Ligand[2+2+2] CycloadditionGood to High (70-95%)High (up to 99% ee)High efficiency, broad substrate scope, excellent enantioselectivity.[2]

In-Depth Analysis of Catalytic Approaches

Organocatalysis: The Metal-Free Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[3][4] For the synthesis of chiral piperidinones, organocatalysts, particularly those based on chiral amines like prolinol derivatives, have proven highly effective in promoting intramolecular Michael additions of aminocrotonates.[1]

Logical Workflow for Organocatalyst Selection

organocatalyst_selection start Define Target Piperidinone substrate Substrate Design (e.g., aminocrotonate precursor) start->substrate catalyst_type Select Catalyst Type (e.g., Prolinol-based) substrate->catalyst_type catalyst_screen Screen Chiral Catalysts (e.g., Diarylprolinol silyl ethers) catalyst_type->catalyst_screen optimization Optimize Reaction Conditions (Solvent, Temp., Additives) catalyst_screen->optimization product Enantioenriched Piperidinone optimization->product

A decision-making workflow for selecting an organocatalyst.
Biocatalysis: Nature's Green Chemistry

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For piperidinone synthesis, lipases are particularly useful for the kinetic resolution of racemic mixtures, affording one enantiomer in very high purity.[5][6] Candida antarctica Lipase B (CAL-B) is a widely used and robust enzyme for this purpose.

Experimental Workflow for Biocatalytic Resolution

biocatalysis_workflow A Racemic Piperidinone Substrate B Enzyme Selection (e.g., CAL-B) A->B C Reaction Setup (Buffer, Co-solvent, Acyl Donor) B->C D Incubation (Controlled Temperature and Time) C->D E Reaction Quenching & Extraction D->E F Separation of Enantiomers E->F G Enantioenriched Piperidinone F->G H Unreacted Enantiomer F->H

A typical experimental workflow for enzymatic kinetic resolution.
Metal Catalysis: Efficiency and Versatility

Transition metal catalysis, particularly with rhodium, offers a highly efficient route to complex piperidinone structures through cycloaddition reactions.[2][7] Chiral ligands play a crucial role in inducing asymmetry, allowing for the construction of multiple stereocenters with high control.

Catalytic Cycle for Rhodium-Catalyzed [2+2+2] Cycloaddition

rhodium_cycle Rh_cat [Rh(I)]* alkyne1 Alkyne 1 Rh_cat->alkyne1 Coordination alkyne2 Alkyne 2 alkyne1->alkyne2 Oxidative Cyclization intermediate1 Rhodacyclopentadiene isocyanate Isocyanate intermediate2 Oxametallacycle intermediate1->isocyanate Coordination & Insertion product Piperidinone intermediate2->product Reductive Elimination product->Rh_cat Catalyst Regeneration

A simplified catalytic cycle for piperidinone synthesis.

Experimental Protocols

Organocatalytic Intramolecular Michael Addition

Materials:

  • Aminocrotonate precursor (1.0 equiv)

  • Diarylprolinol silyl ether catalyst (e.g., (S)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine) (10 mol%)

  • Dichloromethane (CH₂Cl₂) as solvent

  • Trifluoroacetic acid (TFA) (20 mol%)

Procedure: [1]

  • To a solution of the aminocrotonate precursor in CH₂Cl₂ at -78 °C is added the diarylprolinol silyl ether catalyst.

  • Trifluoroacetic acid is then added dropwise.

  • The reaction mixture is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched piperidinone.

Biocatalytic Kinetic Resolution of a Racemic Piperidinone

Materials:

  • Racemic piperidinone (1.0 equiv)

  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • Organic co-solvent (e.g., tert-butyl methyl ether, MTBE)

  • Acyl donor (e.g., vinyl acetate)

Procedure:

  • To a suspension of the racemic piperidinone in a mixture of phosphate buffer and MTBE is added CAL-B.

  • Vinyl acetate is then added, and the mixture is shaken at a controlled temperature (e.g., 30 °C).

  • The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, filtered, and concentrated.

  • The resulting mixture of the acylated and unreacted piperidinone enantiomers is separated by flash column chromatography.

Rhodium-Catalyzed [2+2+2] Cycloaddition

Materials: [2]

  • 1,6-Diyne (1.0 equiv)

  • Isocyanate (1.2 equiv)

  • [Rh(cod)₂]BF₄ (5 mol%)

  • Chiral diene ligand (e.g., (R)-BINAP) (5.5 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure: [2]

  • In a glovebox, a solution of [Rh(cod)₂]BF₄ and the chiral diene ligand in DCE is stirred at room temperature for 30 minutes.

  • The 1,6-diyne is added, followed by the isocyanate.

  • The reaction vessel is sealed and heated at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the chiral piperidinone.

Conclusion

The asymmetric synthesis of piperidinones can be effectively achieved through various catalytic systems, each with its own set of advantages. Organocatalysis provides a robust, metal-free option with high enantioselectivity under mild conditions. Biocatalysis offers an environmentally friendly and highly selective method for obtaining enantiopure compounds through kinetic resolution. Metal catalysis, particularly with rhodium, demonstrates high efficiency and broad applicability for the construction of complex piperidinone architectures. The choice of the optimal catalyst will depend on the specific target molecule, desired scale of the reaction, and the available resources. This guide provides a starting point for researchers to navigate the expanding landscape of catalytic methods for the asymmetric synthesis of these important heterocyclic compounds.

References

The Piperidinone Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review for Drug Discovery Professionals

The piperidinone core, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents and clinical candidates. Its synthetic tractability and the ability to introduce diverse substituents with precise stereochemical control have made it a cornerstone in the design of molecules targeting a broad spectrum of biological targets. This guide provides a comparative overview of piperidinone-based scaffolds, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to aid researchers in the field of drug discovery and development.

Comparative Biological Activities of Piperidinone-Based Scaffolds

The versatility of the piperidinone scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. These compounds have been investigated as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents, among others. The following tables summarize the quantitative data for various piperidinone-based compounds against different biological targets, offering a comparative perspective on their efficacy.

Anticancer Activity

Piperidinone derivatives have shown significant promise as anticancer agents, targeting various mechanisms including the inhibition of crucial cellular proteins and the induction of apoptosis.

Table 1: Comparative Anticancer Activity (IC50 µM) of Piperidinone Derivatives

Scaffold/CompoundHCT116 (Colon)MCF7 (Breast)A431 (Skin)A549 (Lung)Reference
3,5-Bis(ylidene)-4-piperidones
Compound A PotentHigh PotencyPotentHigh Potency[1]
1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinonesHigh PotencyHigh PotencyHigh PotencyHigh Potency[1]
4-Piperidone-1-carboxamidesHigh PotencyHigh PotencyHigh Potency-[1]
MDM2-p53 Interaction Inhibitors
AM-8553 (1)----[2]
Compound 6 ----[2]
Compound 23 ----[2]
Spirooxindolopyrrolidine-embedded piperidinone ----[3]

Note: "Potent" and "High Potency" are used where specific IC50 values were not provided in the source but the activity was described as significant.

Neuroprotective and Enzyme Inhibitory Activity

The piperidinone scaffold is a key component in molecules designed to combat neurodegenerative diseases, often by inhibiting critical enzymes in the central nervous system. Donepezil, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease, features a piperidine ring, and its piperidinone-based analogues have been extensively studied.[4]

Table 2: Comparative AChE Inhibitory Activity of Donepezil Analogues

CompoundDescriptionAChE IC50 (µM)Reference
Donepezil (1)Standard DrugValue not provided in source[5]
Analogues 4 + 4'a 2S-Methyl-4S-syn-substituted1.01[5]
Analogues 4 + 4'c 2R-Methyl-4S-anti-substituted24.2[5]
Analogues 19 + 19' Piperidine ring unsubstituted1.83[5]
Antimicrobial Activity

Piperidin-4-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, demonstrating the scaffold's potential in developing new anti-infective agents.

Table 3: Comparative Antimicrobial Activity (MIC µg/mL) of Piperidin-4-one Derivatives

CompoundE. coliB. subtilisC. albicansReference
1a-6a (2,6-diaryl-3-methyl-4-piperidones)Good activityGood activityNo activity (2a, 3a, 6a)[6]
1b-6b (Thiosemicarbazone derivatives)Good activityGood activitySignificant activity[6]
Ampicillin (Standard)---[6]
Terbinafine (Standard)---[6]

Note: "Good activity" and "Significant activity" are used as described in the source, which compares them to the standard drugs.

Key Signaling Pathways Modulated by Piperidinone-Based Compounds

Several piperidinone and piperidine-containing molecules exert their biological effects by modulating critical cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Notch Signaling Pathway in Cancer

Piperine, a natural product containing a piperidine moiety, has been shown to modulate the Notch signaling pathway, which is often dysregulated in cancer. Downregulation of this pathway can inhibit cancer cell proliferation and survival.

Notch_Signaling cluster_membrane Cell Membrane Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage & Release Jagged1 Jagged1 (Ligand) Jagged1->Notch_Receptor Binds to CSL CSL (Transcription Factor) NICD->CSL Translocates to nucleus & binds to Target_Genes Target Genes (Hey1, Hes1) CSL->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation, Survival, Invasion Target_Genes->Cell_Proliferation Piperine Piperine Piperine->Notch_Receptor Inhibits Piperine->Jagged1 Inhibits

Modulation of the Notch Signaling Pathway by Piperine.
NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB signaling pathway is a key regulator of inflammation and is constitutively active in many cancers. Piperine has been shown to inhibit this pathway, contributing to its anti-inflammatory and anticancer effects.

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) Active_NFkB Active NF-κB NFkB_IkB->Active_NFkB Releases Target_Genes Target Genes (Inflammatory Cytokines, Survival Proteins) Active_NFkB->Target_Genes Translocates to nucleus & activates transcription Inflammation_Cancer Inflammation & Cancer Progression Target_Genes->Inflammation_Cancer Piperine Piperine Piperine->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by Piperine.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a piperidinone scaffold and a common biological assay for evaluating its derivatives.

Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol describes a Mannich reaction for the synthesis of substituted piperidin-4-ones.

Materials:

  • Ethyl methyl ketone

  • Benzaldehyde

  • Substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • A mixture of ethyl methyl ketone (0.1 mol), benzaldehyde (0.1 mol), the desired substituted aromatic aldehyde (0.1 mol), and ammonium acetate (0.15 mol) in ethanol (50 mL) is prepared.

  • A catalytic amount of concentrated HCl is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,6-diaryl-3-methyl-4-piperidone.[6]

Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, is used to determine the AChE inhibitory activity of piperidinone derivatives.[5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI in water, 125 µL of 3 mM DTNB in phosphate buffer, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • The reaction is initiated by adding 25 µL of 0.22 U/mL AChE solution in phosphate buffer.

  • The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates of the wells with the test compound to the control wells (without inhibitor).

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Synthesis and Evaluation

The development of novel piperidinone-based therapeutic agents typically follows a structured workflow, from initial synthesis to biological characterization.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_adme ADME/Tox Profiling Synthesis Synthesis of Piperidinone Scaffolds & Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity Assays) Characterization->Primary_Screening Dose_Response Dose-Response Studies & IC50 Determination Primary_Screening->Dose_Response Selectivity Selectivity Assays (against related targets) Dose_Response->Selectivity Pathway_Analysis Signaling Pathway Analysis (Western Blot) Selectivity->Pathway_Analysis In_vitro_ADME In vitro ADME (Metabolic Stability, Permeability) Selectivity->In_vitro_ADME Apoptosis_Assay Apoptosis Assays (Flow Cytometry) Pathway_Analysis->Apoptosis_Assay In_vivo_PK In vivo Pharmacokinetics (Animal Models) In_vitro_ADME->In_vivo_PK Toxicity Preliminary Toxicity Studies In_vivo_PK->Toxicity Lead_Optimization Lead_Optimization Toxicity->Lead_Optimization Lead Optimization

General Workflow for Piperidinone-Based Drug Discovery.

Conclusion

The piperidinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity, coupled with the potential for extensive and stereocontrolled functionalization, provides a robust platform for the development of novel therapeutic agents. The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and evaluation of new piperidinone-based drug candidates with improved efficacy and selectivity. Future exploration of novel synthetic routes and a deeper understanding of the structure-activity relationships of piperidinone derivatives will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

Safety Operating Guide

Proper Disposal Procedures for tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose Down the Drain or in General Waste. This compound must be treated as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-Butyl (6-oxopiperidin-3-yl)carbamate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place. All handling of this compound should be conducted in a well-ventilated chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and dust, addressing the risk of serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause skin irritation.[1][2]
Body Protection Standard laboratory coatProtects against incidental contact with skin and clothing.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMitigates the risk of respiratory tract irritation from dust or fumes.[1][2]

Hazard Identification and Incompatibility

Understanding the hazards associated with this compound is crucial for safe handling and disposal.

Table 2: Hazard Summary

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]

Chemical Incompatibilities:

  • Strong oxidizing agents: Avoid contact with strong oxidizing agents as this may lead to hazardous reactions.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] Do not attempt to neutralize or treat this chemical in the lab unless you are specifically trained and equipped for chemical neutralization and it is permitted by your institution's safety protocols.

Experimental Protocol: Waste Collection and Labeling

  • Container Selection:

    • Obtain a designated and compatible hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • The container must be in good condition, with a securely fitting lid.

  • Waste Transfer:

    • Wearing the appropriate PPE as detailed in Table 1, carefully transfer the unwanted this compound into the designated waste container.

    • If the chemical is a solid, use a clean scoop or spatula. Avoid generating dust.[1]

    • For residual amounts in its original container, the entire container should be treated as hazardous waste.

  • Labeling:

    • Immediately label the hazardous waste container with your institution's official hazardous waste tag.

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: 172913-96-1[1]

      • An accurate estimation of the quantity of waste.

      • The associated hazards (e.g., "Irritant," "Harmful if swallowed").

      • The date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated, away from incompatible materials, and secure.[1][2]

    • Keep the container tightly closed except when adding waste.[1][2]

  • Disposal Request:

    • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

    • Follow their specific procedures for scheduling and collection.

Disposal of Contaminated Materials:

  • Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound must also be disposed of as hazardous waste.[3]

  • Place these materials in a sealed bag or a designated solid hazardous waste container and label it appropriately.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

Table 3: Emergency Response

IncidentProcedure
Spill Evacuate the immediate area. Prevent further spread of the material.[1] For small spills, if trained, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[1] For large spills, contact your institution's EHS or emergency response team.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_spill Contingency: Spill start Unwanted tert-Butyl (6-oxopiperidin-3-yl)carbamate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Compatible & Labeled Hazardous Waste Container fume_hood->waste_container Step 2 transfer_waste Carefully Transfer Waste (Avoid Dust Generation) waste_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container spill Spill Occurs transfer_waste->spill If spill occurs storage Store in Designated Satellite Accumulation Area seal_container->storage Step 3 pickup_request Submit Waste Pickup Request to EHS storage->pickup_request disposal Disposal by Licensed Hazardous Waste Vendor pickup_request->disposal Final Step spill_response Follow Emergency Spill Procedure spill->spill_response spill_response->transfer_waste After cleanup, continue disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals require immediate and precise safety information when handling chemical compounds. This guide provides essential logistical and safety protocols for tert-Butyl (6-oxopiperidin-3-yl)carbamate (CAS RN: 172913-96-1), ensuring safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.Protects against skin contact and irritation.[1][2]
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields.Prevents eye contact and serious eye irritation.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]Avoid breathing dust or fumes, which may cause respiratory irritation.[2]

Hazard Identification and First Aid

This compound is classified as a hazardous substance. Understanding its primary hazards and the appropriate first aid response is critical.

HazardGHS ClassificationFirst Aid Measures
Skin Irritation Category 2IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
Eye Irritation Category 2AIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Respiratory Irritation Category 3 (May cause respiratory irritation)IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Ingestion Not ClassifiedIF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Operational Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2]

    • Assemble all necessary PPE as detailed in the table above.

    • Locate the nearest eyewash station and safety shower before beginning work.[1]

  • Handling:

    • Avoid generating dust.[1]

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly after handling the product and before breaks.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Spill Management:

    • In case of a spill, prevent further leakage if it is safe to do so.[1]

    • Use inert material to absorb or sweep up the spilled substance.[1]

    • Place the collected material into a suitable, labeled container for disposal.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[1]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains or waterways.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE handle_chemical Handle Chemical prep_ppe->handle_chemical prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_chemical prep_emergency Locate Emergency Equipment prep_emergency->handle_chemical handle_storage Keep Container Closed handle_chemical->handle_storage emergency_spill Spill handle_chemical->emergency_spill emergency_exposure Exposure handle_chemical->emergency_exposure handle_hygiene Practice Good Hygiene handle_storage->handle_hygiene cleanup_decontaminate Decontaminate Work Area handle_hygiene->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe emergency_spill->cleanup_dispose emergency_exposure->prep_emergency

Safe handling workflow diagram.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.